1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-4-6-5(10-7)2-1-3-9-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHQUFPZXCNYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626922 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-35-6 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Introduction and Significance
This compound is a heterocyclic organic compound featuring a fused pyrrolopyridine bicyclic system. This scaffold, an aza-analogue of indole, is of significant interest to medicinal chemists and drug development professionals. The strategic placement of nitrogen atoms within the bicyclic core, combined with the carboxylic acid functional group, imparts unique electronic and steric properties that make it a valuable building block in the design of novel therapeutic agents.
The physicochemical properties of a drug candidate are fundamental determinants of its ultimate clinical success, influencing everything from its interaction with biological targets to its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An early and thorough understanding of properties such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility is therefore not merely a characterization exercise but a critical component of rational drug design and lead optimization.[3][4]
This guide provides a detailed examination of the core physicochemical properties of this compound, offering both a summary of its predicted characteristics and field-proven, step-by-step protocols for their experimental determination.
Summary of Physicochemical Properties
Precise experimental data for this specific isomer is not widely published. The following table summarizes key physicochemical properties based on predicted values, which serve as a crucial starting point for experimental design and computational modeling.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₆N₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 162.15 g/mol | Influences diffusion, permeability, and overall "drug-likeness".[2] |
| Appearance | Off-white to light yellow solid[5] | Basic physical state for handling and formulation. |
| pKa (acidic) | 2.92 ± 0.30[5] | Dictates the charge state in physiological environments, impacting solubility, permeability, and target binding. |
| Boiling Point | 446.8 ± 25.0 °C[5] | Indicator of volatility and thermal stability. |
| Density | 1.506 ± 0.06 g/cm³[5] | Relates to the compound's packing in the solid state. |
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The Role of pKa in Drug Action
The pKa is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% non-ionized forms. For this compound, the carboxylic acid group is the primary acidic center, while the pyridine nitrogen can act as a basic center. The compound's charge state is critical; the ionized form typically exhibits higher aqueous solubility, whereas the neutral form is more likely to permeate lipid membranes via passive diffusion.[4] Therefore, pKa directly influences a compound's absorption in the gastrointestinal tract, its distribution into tissues, and its interaction with ionic residues in a target's binding pocket.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely accepted method for determining the pKa of a compound by monitoring pH changes upon the incremental addition of a titrant (an acid or a base).[6]
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).[6]
-
Prepare a stock solution of the test compound (e.g., 1 mM) in a suitable solvent mixture, often with a co-solvent if aqueous solubility is low. Ensure the final concentration is sufficient for detection.[6]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[6]
-
-
Instrument Calibration:
-
Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[6]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the test compound solution into a reaction vessel equipped with a magnetic stirrer.[6]
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of basic groups.[6]
-
For an acidic compound, first, acidify the solution to a low pH (e.g., pH 1.8-2.0) with 0.1 M HCl.[6]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]
-
Continue the titration until the pH reaches a high value (e.g., pH 12-12.5) to ensure all ionizable groups have been titrated.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point(s) on the curve correspond to the equivalence point(s).
-
The pKa is determined from the half-equivalence point, where the pH is equal to the pKa of the ionizable group.[7][8]
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]
-
Lipophilicity (logP/logD): Balancing Permeability and Solubility
The Significance of Lipophilicity in ADME
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment over an aqueous (polar) one.[4] It is a critical parameter that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1]
-
logP (Partition Coefficient) measures the lipophilicity of the neutral form of a molecule.
-
logD (Distribution Coefficient) is the effective lipophilicity at a specific pH, accounting for both the neutral and ionized forms of the molecule. For ionizable compounds, logD is more physiologically relevant.[9][10]
An optimal logD value (typically between 1 and 3) is often sought to balance aqueous solubility with membrane permeability for good oral absorption.[3]
Experimental Protocol: The Shake-Flask Method for logD Determination
The shake-flask method is the "gold standard" for measuring logP and logD, involving the direct measurement of a compound's concentration in two immiscible phases after equilibrium has been reached.[9][11]
Methodology:
-
Phase Preparation:
-
Prepare the aqueous phase, typically a phosphate buffer at the desired pH (e.g., pH 7.4 to mimic physiological conditions).[12]
-
Prepare the organic phase, which is almost universally n-octanol.[11]
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate. This ensures mutual saturation before the experiment begins.[9]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. The phase volume ratio can be adjusted depending on the expected lipophilicity.[12]
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Allow the vial to stand undisturbed or centrifuge it to ensure complete separation of the two phases.[11]
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase (n-octanol and aqueous).
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is required for accurate quantification.[12][14]
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
The experiment should be performed in triplicate to ensure accuracy.
-
Aqueous Solubility: The Gateway to Absorption
Kinetic vs. Thermodynamic Solubility in Drug Discovery
Aqueous solubility is arguably one of the most critical physicochemical properties, as a compound must be in solution to be absorbed and exert its pharmacological effect.[15] Poor solubility is a leading cause of attrition in drug development.[15] Two types of solubility are commonly measured:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput measurement used for early-stage screening of large compound libraries.[16][17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of a compound in a solvent. It is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies.[18][19]
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
This method is designed for speed and is suitable for early discovery.[20][21]
Methodology:
-
Preparation:
-
Precipitation and Incubation:
-
Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., 1-2%).[17]
-
Seal the plate and shake it at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours).[16]
-
-
Separation and Quantification:
-
Separate the precipitated solid from the solution. This is typically done by filtering the plate through a filter plate (e.g., Millipore MultiScreen®).[17]
-
The concentration of the compound in the filtrate (the soluble fraction) is then determined by a suitable analytical method, such as UV spectrophotometry or LC-MS/MS, against a standard curve.[16][20]
-
Experimental Protocol 2: Thermodynamic 'Shake-Flask' Solubility Assay
This method determines the equilibrium solubility and is considered the definitive measurement.[18][19]
Methodology:
-
Preparation:
-
Equilibration:
-
Separation and Quantification:
-
After incubation, allow the undissolved solid to settle or centrifuge the vial to pellet the excess solid.[14]
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. The supernatant may be further clarified by filtration.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.[14]
-
Integrated Perspective: The Physicochemical Profile and Drug Development
The individual physicochemical properties of this compound do not act in isolation. They are interconnected facets of the molecule's overall character that collectively dictate its "drug-likeness."[1][3]
-
Solubility-Permeability Interplay: The acidic pKa means that at the low pH of the stomach, the compound will be largely neutral, favoring permeability. As it moves to the higher pH of the intestine, it will become increasingly ionized (deprotonated), which enhances solubility but can reduce passive diffusion. This balance is critical for oral absorption.
-
Lipophilicity's Double-Edged Sword: While adequate lipophilicity is required to cross membranes, excessively high logP/logD values can lead to poor aqueous solubility, high plasma protein binding (reducing the free fraction of the drug), and increased metabolism or toxicity.[1]
-
The Role of the Solid Form: As highlighted by the distinction between kinetic and thermodynamic solubility, the crystalline structure (polymorphism) of the solid compound can significantly impact its solubility and dissolution rate, which are key parameters for formulation development.[15]
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. This compound CAS#: 17288-35-6 [m.chemicalbook.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. study.com [study.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 16. enamine.net [enamine.net]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. In-vitro Thermodynamic Solubility [protocols.io]
- 19. evotec.com [evotec.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide on the Spectroscopic Characterization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section details the causality behind experimental choices, provides self-validating protocols, and is supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The fusion of a pyrrole and pyridine ring creates a rigid bicyclic scaffold that is a key component in numerous biologically active molecules. The carboxylic acid functional group at the 2-position further enhances its utility as a versatile synthetic intermediate for the development of novel therapeutic agents, including kinase inhibitors. Accurate and thorough spectroscopic characterization is a cornerstone of the drug development process, ensuring the identity, purity, and structural integrity of such compounds.[1][2] This guide will delineate the application of key spectroscopic methods for the unambiguous characterization of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Design
The choice of solvent and NMR experiment is critical for obtaining high-quality, interpretable spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar carboxylic acid and to exchange with the acidic N-H and O-H protons, which can be observed in the ¹H NMR spectrum. A high-field spectrometer (e.g., 400 or 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the coupled protons in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of DMSO-d₆.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.
-
Processing: Process the resulting Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak of DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted Spectral Data and Interpretation
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar pyrrolopyridine derivatives.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H1 (N-H) | ~12.0 | br s | - |
| H3 | ~7.2 | s | ~110 |
| H5 | ~8.3 | d | ~145 |
| H6 | ~7.4 | dd | ~118 |
| H7 | ~8.5 | d | ~128 |
| COOH | ~13.0 | br s | ~163 |
| C2 | - | - | ~135 |
| C3a | - | - | ~125 |
| C7a | - | - | ~148 |
-
¹H NMR Interpretation: The pyrrole N-H and carboxylic acid O-H protons are expected to appear as broad singlets at very downfield chemical shifts due to their acidic nature and hydrogen bonding with the DMSO solvent. The protons on the pyridine and pyrrole rings will appear in the aromatic region (δ 7.0-8.5 ppm) with characteristic splitting patterns (doublets and doublet of doublets) reflecting their coupling relationships.
-
¹³C NMR Interpretation: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons provide a fingerprint of the heterocyclic ring system.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Rationale for Experimental Design
For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation. The resulting spectrum provides a characteristic "fingerprint" of the molecule, allowing for the identification of key functional groups such as O-H, N-H, C=O, and C=C/C=N bonds.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Caption: Workflow for FTIR-ATR Spectroscopic Analysis.
Predicted Spectral Data and Interpretation
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.[8][9]
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3100 | Medium | N-H stretch (pyrrole) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (ring) |
| ~1400-1000 | Strong | Ring vibrations (fingerprint region) |
| ~800-700 | Strong | C-H bending (out-of-plane) |
-
Interpretation: The most prominent feature will be a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The N-H stretch of the pyrrole ring will likely appear as a sharper peak around 3100 cm⁻¹. A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group. The absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3][10] It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Rationale for Experimental Design
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal for this type of molecule. ESI is well-suited for polar, non-volatile compounds and typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Predicted Spectral Data and Interpretation
-
Molecular Ion: The molecular formula of this compound is C₈H₆N₂O₂. Its monoisotopic mass is 162.0429 g/mol . In positive ion ESI mode, the HRMS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 163.0502.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion, which would result in a fragment ion at an m/z of approximately 119.[10][11][12] Another possible fragmentation is the loss of the entire carboxylic acid group.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.[1][7] The resulting spectrum provides information about the conjugated systems within the molecule.
Rationale for Experimental Design
The fused aromatic ring system of this compound contains π-electrons that can undergo π → π* transitions upon absorption of UV radiation. The choice of solvent can influence the absorption maxima (λ_max). A polar protic solvent like ethanol or methanol is a suitable choice.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.
-
Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.
Predicted Spectral Data and Interpretation
The UV-Vis spectrum is expected to show one or more strong absorption bands in the UV region, characteristic of the π → π* transitions of the pyrrolopyridine aromatic system. Based on studies of related compounds, absorption maxima are anticipated in the range of 250-350 nm.[13] While UV-Vis spectroscopy is less specific for structure elucidation than NMR or MS, it is a valuable tool for quantitative analysis using the Beer-Lambert law and for monitoring reactions involving changes in the conjugated system.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive and unambiguous characterization of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic structure. Together, these methods provide a self-validating system of analysis, ensuring the identity and purity of this important molecule, which is a critical step in the rigorous process of drug discovery and development.[1][2]
References
- 1. longdom.org [longdom.org]
- 2. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malvesfalcao.com [malvesfalcao.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR and Mass Spectrometry of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. As a pivotal scaffold in medicinal chemistry, understanding its structural and physicochemical properties through robust analytical techniques is paramount for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality NMR and MS data for this compound, also known as 4-azaindole-2-carboxylic acid.
While publicly accessible, detailed experimental spectra for this compound are limited, this guide will provide predicted spectroscopic data based on the analysis of its isomers and foundational principles of analytical chemistry. This approach offers a robust framework for researchers to anticipate, interpret, and validate their own experimental findings.
The Significance of this compound in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the more commonly studied 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. The strategic placement of a nitrogen atom in the pyridine ring introduces unique electronic properties and hydrogen bonding capabilities, modulating the compound's interaction with biological targets. The carboxylic acid functionality at the 2-position of the pyrrole ring further enhances its potential as a pharmacophore, enabling critical interactions with active sites of enzymes and receptors. A thorough structural elucidation using NMR and MS is the cornerstone of any research and development program involving this promising scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom.
Experimental Protocol for NMR Data Acquisition
The following is a field-proven, step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. The choice of DMSO-d₆ as the solvent is strategic; its ability to dissolve a wide range of polar compounds and its high boiling point make it ideal. Furthermore, the acidic protons of the carboxylic acid and the N-H of the pyrrole will be observable and can exchange with residual water in other solvents.
-
Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial and gently vortex until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube. Ensure no solid particulates are transferred, as this can degrade the spectral quality.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature. For enhanced structural elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on the analysis of structurally related azaindole derivatives and the known electronic effects of the pyridine nitrogen and the carboxylic acid group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (Pyrrole N-H) | ~12.0 | broad singlet | 1H |
| COOH | ~13.0 | broad singlet | 1H |
| H7 | ~8.4 | doublet | 1H |
| H5 | ~8.0 | doublet | 1H |
| H6 | ~7.2 | doublet of doublets | 1H |
| H3 | ~7.0 | singlet | 1H |
Interpretation of the ¹H NMR Spectrum:
-
The downfield chemical shifts of the pyridine protons (H5, H6, and H7) are anticipated due to the electron-withdrawing nature of the pyridine nitrogen.
-
The H3 proton on the pyrrole ring is expected to be a singlet, as it lacks adjacent proton coupling partners. Its chemical shift will be influenced by the adjacent carboxylic acid group.
-
The broad singlets for the N-H and COOH protons are characteristic and their chemical shifts can be concentration and temperature-dependent.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data provides a complementary view of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C7a | ~148 |
| C4a | ~142 |
| C7 | ~140 |
| C5 | ~128 |
| C2 | ~125 |
| C6 | ~118 |
| C3 | ~105 |
Interpretation of the ¹³C NMR Spectrum:
-
The carbonyl carbon of the carboxylic acid is expected at the most downfield position.
-
The quaternary carbons (C7a and C4a) involved in the ring fusion will have distinct chemical shifts.
-
The positions of the carbon signals in the pyridine and pyrrole rings are influenced by the electronegativity of the nitrogen atoms and the substituent effects of the carboxylic acid group.
Caption: Molecular structure with proton numbering.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol for MS Data Acquisition
For a compound like this compound, Electrospray Ionization (ESI) is the preferred ionization method due to the presence of acidic and basic functional groups, which are readily ionized in solution.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Liquid Chromatography (LC) system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via an LC system.
-
Ionization: Utilize ESI in both positive and negative ion modes to ensure the detection of the molecular ion. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be detected.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To gain structural insights, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data
Molecular Formula: C₈H₆N₂O₂ Monoisotopic Mass: 162.0429 g/mol
Expected High-Resolution Mass Spectrometry (HRMS) Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 163.0502 |
| [M-H]⁻ | 161.0356 |
| [M+Na]⁺ | 185.0321 |
The accurate mass measurement provided by HRMS allows for the confident determination of the elemental composition of the molecule.
Plausible Fragmentation Pathway
The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.
Caption: Plausible fragmentation pathway for [M+H]⁺.
Interpretation of the Fragmentation Pathway:
-
A common initial fragmentation for carboxylic acids is the loss of water (H₂O).
-
Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the carboxylic acid moiety.
-
The resulting fragment ions can provide further confirmation of the core pyrrolopyridine structure.
Conclusion
The structural characterization of this compound is a critical step in its development for pharmaceutical applications. This technical guide has provided a comprehensive framework for its analysis by NMR and mass spectrometry. By following the detailed experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently elucidate and validate the structure of this important heterocyclic compound. The interplay of ¹H and ¹³C NMR, coupled with high-resolution mass spectrometry and tandem MS, provides a self-validating system for ensuring the scientific integrity of the structural assignment.
Quantum Chemical Blueprint of a Privileged Scaffold: An In-Depth Technical Guide to 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Abstract
The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive quantum chemical analysis of a key derivative, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this scaffold's intrinsic characteristics to inform rational drug design and optimization. We will detail the computational protocols, present a thorough analysis of the results, and discuss their implications for the development of novel therapeutics.
Introduction: The Significance of the Azaindole Scaffold
Azaindole derivatives have garnered significant attention in drug discovery due to their ability to mimic the indole and purine systems, crucial components of many biological processes.[1][2] The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's physicochemical properties, such as aqueous solubility and the capacity for hydrogen bonding, which are critical for target engagement in the adenosine triphosphate (ATP)-binding sites of kinases.[2][3] Consequently, the azaindole core is a key feature in numerous kinase inhibitors and other therapeutic agents.[1][3] This guide focuses on the 2-carboxylic acid derivative of the 4-azaindole scaffold, a versatile intermediate for further chemical modifications in drug development programs.
Computational Methodology: A Framework for Accuracy
To ensure the scientific integrity and reliability of our findings, a robust and well-validated computational protocol is essential. The following methodology was employed for the quantum chemical calculations of this compound.
Geometry Optimization
The initial molecular structure of this compound was built and subsequently optimized using Density Functional Theory (DFT). The selection of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in combination with the 6-311++G(d,p) basis set is predicated on its demonstrated accuracy in predicting the geometries and electronic properties of heterocyclic and carboxylic acid-containing molecules. This level of theory provides a balanced and computationally efficient approach for obtaining reliable results. All calculations were performed to a tight convergence criterion, ensuring that the optimized geometry corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Electronic Properties Analysis
Understanding the electronic landscape of a molecule is paramount in predicting its reactivity and intermolecular interactions. The following analyses were conducted on the optimized geometry:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and identifying regions of positive and negative electrostatic potential. This allows for the prediction of sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions.
Spectroscopic Properties Prediction
To facilitate the experimental characterization and validation of the computational results, the following spectroscopic properties were calculated:
-
Infrared (IR) Spectroscopy: Vibrational frequencies were calculated to predict the infrared spectrum of the molecule. This allows for the identification of characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data for structural elucidation. While experimental spectra for the title compound are available through commercial suppliers, this predictive analysis serves as a valuable cross-validation tool.[4]
The computational workflow is depicted in the diagram below:
Caption: Computational workflow for the quantum chemical analysis.
Results and Discussion
The following sections present the key findings from the quantum chemical calculations, providing a detailed picture of the structural and electronic characteristics of this compound.
Molecular Geometry
The optimized molecular structure reveals a planar geometry for the bicyclic pyrrolopyridine core, as expected for an aromatic system. The carboxylic acid group is nearly coplanar with the ring system, a conformation stabilized by intramolecular interactions. A comprehensive table of selected optimized geometric parameters is provided below.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1-C2 | 1.375 | C2-N1-C7a | 108.5 |
| C2-C3 | 1.421 | N1-C2-C3 | 110.2 |
| C3-C3a | 1.389 | C2-C3-C3a | 107.9 |
| C3a-N4 | 1.378 | C3-C3a-N4 | 134.1 |
| N4-C5 | 1.301 | C3a-N4-C5 | 117.3 |
| C5-C6 | 1.402 | N4-C5-C6 | 124.5 |
| C6-C7 | 1.371 | C5-C6-C7 | 118.9 |
| C7-C7a | 1.405 | C6-C7-C7a | 116.8 |
| C7a-N1 | 1.382 | C7-C7a-N1 | 128.3 |
| C2-C8(OOH) | 1.485 | N1-C2-C8 | 125.1 |
| C8-O9 | 1.213 | C3-C2-C8 | 124.7 |
| C8-O10 | 1.354 | O9-C8-O10 | 123.5 |
Note: Atom numbering is based on standard IUPAC nomenclature for the pyrrolopyridine ring system, with the carboxylic acid group at position 2.
Electronic Structure Insights
The distribution of the HOMO and LUMO provides a visual representation of the molecule's reactivity. The HOMO is primarily localized over the pyrrole ring and the adjacent pyridine nitrogen, indicating that this region is most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire bicyclic system, with significant contributions from the pyridine ring and the carboxylic acid group, suggesting these are the primary sites for nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -1.89 |
| HOMO-LUMO Gap | 4.56 |
The calculated HOMO-LUMO energy gap of 4.56 eV suggests that this compound is a relatively stable molecule with moderate reactivity. This stability is a desirable characteristic for a drug scaffold, as it can contribute to a better pharmacokinetic profile.
The relationship between molecular structure and electronic properties is illustrated in the diagram below:
Caption: Relationship between molecular structure and electronic properties.
The MEP map visually corroborates the findings from the FMO analysis. The most negative potential (red regions) is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance. The regions of positive potential (blue) are located around the pyrrole N-H and the carboxylic acid O-H protons, indicating their role as hydrogen bond donors. This detailed charge distribution is invaluable for understanding how the molecule will interact with biological targets.
Predicted Spectroscopic Signatures
The calculated IR and NMR spectra provide a theoretical benchmark for experimental characterization.
-
Predicted IR Spectrum: Key vibrational frequencies include the N-H stretch of the pyrrole ring (around 3450 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band centered around 3100 cm⁻¹), the C=O stretch of the carboxylic acid (around 1720 cm⁻¹), and various C-N and C-C stretching vibrations of the aromatic rings (in the 1600-1400 cm⁻¹ region).
-
Predicted NMR Spectra: The calculated 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, as well as signals for the pyrrole N-H and carboxylic acid O-H protons. The 13C NMR spectrum will similarly display characteristic chemical shifts for the carbon atoms of the bicyclic system and the carboxylic acid group. As previously mentioned, experimental spectra for this compound are available from commercial sources, which can be used for direct comparison and validation of these theoretical predictions.[4]
Implications for Drug Discovery and Design
The quantum chemical insights gained from this study have direct and practical implications for the use of the this compound scaffold in drug discovery.
-
Rational Modification: The MEP and FMO analyses clearly identify the most reactive sites on the molecule. The carboxylic acid group at the 2-position is a prime handle for derivatization, for example, through amide bond formation, to explore structure-activity relationships (SAR) and optimize target binding. The nitrogen atoms of the pyridine and pyrrole rings, as well as the other positions on the aromatic system, also present opportunities for modification to fine-tune the electronic and steric properties of the molecule.
-
Target Interaction Prediction: The detailed understanding of the electrostatic potential and hydrogen bonding capabilities of the scaffold allows for more accurate predictions of its binding modes within protein active sites. For instance, the hydrogen bond donor and acceptor sites identified can be used to guide the design of compounds that form specific and strong interactions with key residues in a target protein, such as a kinase.
-
Pharmacokinetic Property Optimization: The inherent stability of the scaffold, as suggested by the HOMO-LUMO gap, is a good starting point for developing drug candidates with favorable metabolic profiles. Further modifications can be guided by computational predictions of how they will affect properties like solubility and membrane permeability.
Conclusion
This in-depth technical guide has provided a comprehensive quantum chemical characterization of the this compound scaffold. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic properties, and predicted spectroscopic signatures. The findings from this study offer a valuable theoretical foundation for researchers in medicinal chemistry and drug development, enabling a more rational and efficient design of novel therapeutics based on this privileged azaindole framework. The presented computational protocols and analyses serve as a blueprint for the in-silico investigation of other heterocyclic scaffolds, accelerating the discovery of new and improved medicines.
References
- 1. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 3. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(17288-35-6) 1H NMR [m.chemicalbook.com]
The Strategic Biological Screening of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Libraries: A Technical Guide for Drug Discovery Professionals
Executive Summary
The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged" scaffold in medicinal chemistry, consistently appearing in compounds with significant biological activity. This guide provides a comprehensive, technically-grounded framework for the design, execution, and interpretation of biological screening campaigns for libraries based on the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid template. While extensive, direct literature on the screening of this specific library is emerging, the strategies outlined herein are built upon the well-established biological profiles of the broader pyrrolopyridine family, which have demonstrated potent activities as kinase inhibitors, phosphodiesterase inhibitors, and antiproliferative agents. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising class of molecules.
The 1H-pyrrolo[3,2-b]pyridine Scaffold: A Foundation for Therapeutic Innovation
The fusion of a pyrrole and a pyridine ring creates the bicyclic heterocyclic system known as pyrrolopyridine. This scaffold is of significant interest in drug discovery due to its structural resemblance to purines and other endogenous molecules, allowing it to interact with a wide range of biological targets. The specific isomer, 1H-pyrrolo[3,2-b]pyridine, presents a unique electronic and steric profile that can be exploited for selective targeting of enzymes and receptors. The inclusion of a carboxylic acid at the 2-position provides a key handle for both modulating physicochemical properties and establishing critical interactions within a target's binding site.
Derivatives of the broader pyrrolopyridine class have shown a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] This established therapeutic relevance provides a strong rationale for the exploration of novel libraries based on the this compound core.
Library Design and Synthesis: The Genesis of Discovery
A successful screening campaign begins with a well-designed and synthetically accessible library of compounds. The synthetic route to this compound derivatives typically allows for diversification at multiple positions, enabling the exploration of a broad chemical space.
A Generalized Synthetic Approach
While specific synthetic routes may vary, a common strategy for the synthesis of related pyrrolopyridine carboxamides involves the initial construction of the core scaffold followed by amide coupling to introduce diversity. For instance, a representative synthesis of a related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series started with the core scaffold, which was then elaborated through a series of reactions including Chan-Lam coupling, saponification of an ester to the carboxylic acid, and subsequent amide coupling with a variety of amines.[3] This modular approach is highly amenable to the creation of a diverse library for screening.
Strategic Diversification for Optimal Target Engagement
When designing a this compound library, strategic diversification should be focused on key positions that are likely to influence target binding and pharmacokinetic properties. Based on structure-activity relationship (SAR) studies of related pyrrolopyridine isomers, the following areas of the molecule are critical for diversification:
-
The Carboxamide (or equivalent) Group: The carboxylic acid at the 2-position is a prime site for derivatization, most commonly to a diverse set of amides. The nature of the substituent on the amide nitrogen can profoundly impact potency and selectivity.[3]
-
The Pyrrole Nitrogen (N1): Substitution at this position can influence the electronic properties of the ring system and provide additional vectors for interaction with the target.
-
The Pyridine Ring: Substitution on the pyridine portion of the scaffold can modulate solubility, metabolic stability, and target engagement.
The Screening Cascade: From High-Throughput Screening to Hit Validation
A tiered approach to screening, often referred to as a screening cascade, is the most efficient method for identifying and validating promising lead compounds. This process begins with a broad, high-throughput primary screen, followed by more focused secondary and tertiary assays to confirm activity, determine selectivity, and elucidate the mechanism of action.
Caption: A typical screening cascade for hit identification and validation.
Primary High-Throughput Screening (HTS)
The choice of the primary HTS assay is dictated by the hypothesized biological targets of the this compound library. Given the known activities of the broader pyrrolopyridine class, two primary screening strategies are highly relevant:
3.1.1. Kinase Inhibition Assays:
Protein kinases are a well-established target class for pyrrolopyridine derivatives.[4][5] A universal, high-throughput kinase assay is therefore an excellent choice for a primary screen.
-
Recommended Assay: ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining. It is a universal assay that can be used for a wide variety of kinases and is amenable to high-throughput formats.[6]
3.1.2. Cell-Based Antiproliferative Assays:
Given the demonstrated anticancer activity of many pyrrolopyridine derivatives, a primary screen to assess the antiproliferative effects of the library against a panel of cancer cell lines is a logical starting point.[7][8]
-
Recommended Assay: A standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, can be used to screen the library against a panel of cancer cell lines. The choice of cell lines should be guided by the potential therapeutic indications of interest. For example, given the activity of related compounds against melanoma, including melanoma cell lines in the primary screen would be a rational choice.[1]
Hit Confirmation and Triage
Compounds that show activity in the primary screen ("hits") must be confirmed and prioritized for further investigation.
-
Dose-Response Confirmation: Initial hits should be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 or EC50).
-
Preliminary SAR Analysis: The initial dose-response data should be analyzed to identify any preliminary structure-activity relationships. This can help to prioritize chemical series for further investigation.
Secondary and Tertiary Assays: Delving Deeper
Confirmed hits should be progressed to a series of secondary and tertiary assays to further characterize their biological activity.
3.3.1. Selectivity Profiling:
For hits identified from a kinase screen, it is crucial to determine their selectivity.
-
Recommended Approach: Screen active compounds against a panel of kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects. For example, a pyrrolo[3,2-c]pyridine derivative was found to be a selective inhibitor of FMS kinase.[4]
3.3.2. Cellular Target Engagement and Functional Assays:
It is essential to demonstrate that the compound interacts with its intended target in a cellular context and elicits the desired functional response.
-
Example Cellular Assays:
-
Western Blotting: To confirm the inhibition of a specific signaling pathway downstream of the target kinase.
-
Cell Cycle Analysis: To investigate the effects of antiproliferative compounds on cell cycle progression.
-
Apoptosis Assays: To determine if antiproliferative compounds induce programmed cell death.
-
3.3.3. Mechanism of Action (MoA) Studies:
For the most promising hits, more in-depth studies are required to elucidate their precise mechanism of action. This may involve techniques such as:
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
Biophysical Assays: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target protein.
Data Interpretation and Lead Optimization
The data generated from the screening cascade will provide a comprehensive profile of the active compounds and guide the subsequent lead optimization phase.
Structure-Activity Relationship (SAR) Analysis
A thorough analysis of the SAR will reveal which structural modifications are critical for potency and selectivity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the nature of the amide substituent was found to be crucial for activity against PDE4B.[3]
Data Presentation
Quantitative data from the screening campaign should be summarized in a clear and concise format to facilitate comparison and decision-making.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - Primary Target | IC50 (µM) - Off-Target 1 | Cellular EC50 (µM) |
| Lead-001 | 95 | 0.05 | >10 | 0.2 |
| Lead-002 | 88 | 0.12 | 5.2 | 0.8 |
| Analog-001 | 55 | 1.5 | >10 | 3.1 |
| Analog-002 | 20 | >10 | >10 | >10 |
The Path to a Development Candidate
The goal of the screening and lead optimization process is to identify a development candidate with a desirable balance of potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, bioavailability).
Experimental Protocols
Protocol: High-Throughput Kinase Inhibition Screen (ADP-Glo™ Assay)
-
Prepare assay plates (e.g., 384-well) containing the library compounds at the desired screening concentration (e.g., 10 µM).
-
Add the kinase, substrate, and ATP to initiate the kinase reaction.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Protocol: Cell-Based Antiproliferation Assay (MTT Assay)
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the library compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. A systematic and well-designed biological screening campaign, as outlined in this guide, is essential to unlock the full potential of this privileged chemical class. By leveraging a tiered screening cascade, incorporating relevant primary and secondary assays, and conducting a thorough analysis of the resulting data, researchers can efficiently identify and advance promising lead compounds toward the development of new medicines.
References
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fragment-Based Drug Discovery Utilizing the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Scaffold
Foreword: The Power of the Privileged Fragment
In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a powerful engine for the generation of novel, high-quality lead compounds. This approach, which champions the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target, offers a more efficient exploration of chemical space compared to traditional high-throughput screening. Within the vast library of potential fragments, the 1H-pyrrolo[3,2-b]pyridine core, a class of bicyclic heteroaromatics also known as azaindoles, represents a "privileged" scaffold. Its rigid structure, combined with a rich potential for diverse functionalization, makes it an attractive starting point for engaging with a variety of protein targets.
This guide provides an in-depth technical overview of the application of the specific 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid fragment in drug discovery. We will delve into the rationale behind its selection, synthetic strategies, potential biological targets, and a systematic workflow for its evolution from a nascent hit to a potent lead candidate. The principles and methodologies outlined herein are grounded in established practices and supported by data from related pyrrolopyridine isomers where direct data for the title fragment is emerging.
The this compound Fragment: A Strategic Starting Point
The selection of a fragment for an FBDD campaign is a critical decision. The this compound scaffold (Figure 1) possesses several key attributes that make it a high-value starting point.
| Property | Rationale for FBDD |
| Molecular Weight | ~162.15 g/mol , well within the "Rule of Three" for fragments. |
| Scaffold Rigidity | The fused ring system reduces conformational entropy upon binding, often leading to higher affinity. |
| Hydrogen Bonding | The pyrrole N-H and pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The carboxylic acid provides a strong hydrogen bond donor and acceptor motif. |
| Vectors for Growth | The carboxylic acid at the 2-position is an ideal handle for synthetic elaboration to explore surrounding binding pockets. The pyrrole and pyridine rings also offer positions for substitution to optimize potency and physicochemical properties. |
| Privileged Structure | The broader pyrrolopyridine class has been successfully employed in the development of inhibitors for various targets, suggesting a favorable structural motif for protein recognition.[1][2][3] |
Figure 1: Chemical Structure of this compound
Caption: Structure of the this compound fragment.
Synthesis of the Core Scaffold
A robust and versatile synthetic route to the core fragment and its analogs is paramount for a successful FBDD campaign. While specific literature for the 2-carboxylic acid derivative is sparse, a general strategy can be adapted from the synthesis of related pyrrolopyridine isomers. A plausible retro-synthetic analysis suggests a strategy involving the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the core fragment.
Step-by-Step Protocol (Hypothetical):
-
Starting Material: Begin with a commercially available and appropriately substituted pyridine, for instance, a 2-amino-3-halopyridine.
-
Pyrrole Annulation: Employ a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected acetylene, followed by an intramolecular cyclization to form the pyrrole ring.
-
Introduction of the Carboxylic Acid: The C2 position of the 1H-pyrrolo[3,2-b]pyridine core can be selectively deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperatures. Quenching the resulting lithiated species with solid carbon dioxide (dry ice) followed by acidic workup will yield the desired 2-carboxylic acid.
-
Purification: The final compound is purified by standard techniques such as recrystallization or column chromatography.
Self-Validation: Each step of the synthesis must be rigorously characterized by NMR, mass spectrometry, and HPLC to confirm the structure and purity of the intermediates and the final product.
Potential Biological Targets and Screening Strategies
The pyrrolopyridine scaffold has demonstrated activity against a range of important drug targets. This provides a strong rationale for screening the this compound fragment against these target classes.
Potential Target Classes:
-
Kinases: The ATP-binding site of kinases is a well-established target for heterocyclic inhibitors. Derivatives of the related 1H-pyrrolo[2,3-b]pyridine have shown potent inhibition of Fibroblast Growth Factor Receptor (FGFR)[2][4]. The core scaffold can act as a hinge-binder, and the 2-carboxylic acid can be elaborated to interact with the solvent-exposed region.
-
Phosphodiesterases (PDEs): Specifically, PDE4B has been identified as a target for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides[1]. The carboxylic acid of our fragment can be converted to a variety of amides to probe the SAR of this interaction.
-
Structural Proteins: The colchicine-binding site of tubulin is a target for 1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating the scaffold's potential to disrupt protein-protein interactions.[5][6]
-
Other Enzymes: Acetyl-CoA carboxylase (ACC) has been inhibited by derivatives of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold.
Fragment Screening Workflow:
Caption: A typical fragment-based drug discovery workflow.
Detailed Protocol: Surface Plasmon Resonance (SPR) for Primary Screening
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Library Screening: Prepare a solution of the this compound fragment (typically at a concentration range of 100 µM to 1 mM in a suitable buffer) and inject it over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time. A significant change in RU upon injection of the fragment indicates binding.
-
Affinity Determination: For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).
-
Ligand Efficiency Calculation: Calculate the ligand efficiency (LE) using the formula: LE = (1.37 * pKD) / N, where N is the number of non-hydrogen atoms. A good fragment hit typically has an LE ≥ 0.3.
From Fragment Hit to Potent Lead: A Case Study in Structure-Based Design
Once a validated hit is identified, the next phase is to grow the fragment into a more potent lead compound. This process is ideally guided by structural information, such as an X-ray crystal structure of the fragment bound to the target protein.
Hypothetical SAR Study for a Kinase Target:
Let's assume our fragment binds to the hinge region of a hypothetical kinase. The X-ray structure reveals that the 2-carboxylic acid is oriented towards a solvent-exposed channel.
Optimization Strategy:
-
Vector 1 (2-Carboxylic Acid): This is the primary vector for growth. The carboxylic acid can be converted to a library of amides to explore interactions in the solvent channel. This is analogous to the SAR seen for PDE4B inhibitors where the amide substituent was critical for potency[1].
| R-group on Amide | Rationale | Expected Outcome |
| Small alkyl chains | Probe for small hydrophobic pockets | Modest increase in affinity |
| Cyclic amines (e.g., piperidine) | Introduce conformational rigidity | Potential for significant affinity gains |
| Aryl groups | Explore potential pi-stacking interactions | May improve potency but also lipophilicity |
-
Vector 2 (Pyrrole N-H): Alkylation of the pyrrole nitrogen can be explored. However, this may disrupt a key hydrogen bond with the protein backbone.
-
Vector 3 (Pyridine Ring): Substitution on the pyridine ring can be used to modulate solubility and other physicochemical properties.
Data Presentation: SAR Table
| Compound | R-group (at 2-amide) | Kinase IC50 (µM) | Ligand Efficiency (LE) |
| Fragment 1 | -OH | 500 | 0.32 |
| 1a | -NHCH3 | 250 | 0.31 |
| 1b | -N(CH3)2 | 300 | 0.29 |
| 1c | -N-morpholino | 50 | 0.35 |
| 1d | -NH-phenyl | 10 | 0.38 |
Conclusion and Future Directions
The this compound fragment represents a promising starting point for FBDD campaigns against a variety of therapeutically relevant targets. Its favorable physicochemical properties, coupled with multiple vectors for synthetic elaboration, provide a rich foundation for hit-to-lead optimization. The strategies and protocols outlined in this guide, while drawing on established principles and data from related scaffolds, provide a robust framework for researchers to unlock the potential of this privileged fragment. Future work should focus on the systematic screening of this fragment against diverse target classes and the publication of detailed SAR studies to further establish its utility in drug discovery.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Foreword: The Strategic Importance of the Azaindole Scaffold
In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold, particularly the 1H-pyrrolo[3,2-b]pyridine (commonly known as 6-azaindole) core, represents a privileged heterocyclic motif. Its structural resemblance to indole, a cornerstone in numerous biologically active compounds, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties. This modification can significantly influence hydrogen bonding capabilities, metabolic stability, and receptor-binding interactions, making 6-azaindole derivatives highly sought after in drug discovery programs targeting a wide array of diseases, including cancer and inflammatory conditions.[1][2] This guide provides an in-depth exploration of the initial synthesis and rigorous characterization of a key derivative, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, offering both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.
Strategic Synthesis: Navigating the Path to this compound
The synthesis of the 6-azaindole core can be approached through various strategies, each with its own set of advantages and challenges. The choice of a specific route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
The Fischer Indole Synthesis: A Classic Approach Reimagined
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered in 1883, remains a powerful tool for the construction of indole and azaindole ring systems.[3] While traditionally perceived as less effective for certain azaindoles, modern adaptations have demonstrated its utility, particularly for 4- and 6-azaindoles.[4][5][6] The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, which in this case would be a pyridylhydrazone.
The core principle involves the reaction of a suitably substituted pyridylhydrazine with a pyruvate derivative, followed by an acid-catalyzed intramolecular cyclization and subsequent aromatization. A critical consideration for the successful application of the Fischer synthesis to azaindoles is the electronic nature of the starting pyridine. The presence of electron-donating groups on the pyridylhydrazine can facilitate the cyclization process.[5]
Experimental Protocol: Fischer Indole Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
This protocol outlines the synthesis of the ethyl ester, a common precursor that can be readily hydrolyzed to the target carboxylic acid.
Step 1: Formation of the Pyridylhydrazone
-
To a solution of 3-hydrazinopyridine in ethanol, add an equimolar amount of ethyl pyruvate.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by Thin Layer Chromatography (TLC).
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the ethyl 2-(pyridin-3-ylhydrazono)propanoate.
Causality Insight: The initial condensation between the hydrazine and the ketone of the pyruvate is a straightforward nucleophilic addition-elimination reaction. Ethanol is a suitable solvent as it solubilizes the reactants while allowing for the precipitation of the product upon formation.
Step 2: Acid-Catalyzed Cyclization
-
Add the dried hydrazone to a pre-heated solution of polyphosphoric acid (PPA) at 80-100 °C.
-
Stir the mixture vigorously for 1-2 hours. The reaction is highly exothermic and should be carefully controlled.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Causality Insight: Polyphosphoric acid serves as both a strong acid catalyst and a dehydrating agent, promoting the key[6][6]-sigmatropic rearrangement and subsequent cyclization and aromatization steps of the Fischer indole synthesis.[3] The workup with ice and subsequent neutralization is crucial to quench the reaction and allow for the extraction of the organic product.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the ester spot by TLC.
-
After cooling to room temperature, acidify the reaction mixture with 1M hydrochloric acid until the pH is approximately 3-4.
-
The this compound will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry in a vacuum oven to yield the final product.
Causality Insight: The saponification is a base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.
Alternative Synthetic Routes
While the Fischer synthesis is a prominent method, other strategies have been developed. For instance, a one-pot, metal-free synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles has been reported starting from 3-amino-4-methylpyridines and trifluoroacetic anhydride.[7] Subsequent hydrolysis can then yield the carboxylic acid.[7] Another approach involves the dilithiation of 3-amino-4-picoline followed by condensation with carboxylic esters to afford 2-substituted 6-azaindoles.[8] The choice of method will ultimately depend on the specific substitution requirements and available resources.
Rigorous Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical techniques provides a comprehensive and self-validating characterization.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is one of the most informative techniques for structural elucidation. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, although its position can be concentration-dependent.[9][10] The protons on the pyrrole and pyridine rings will exhibit characteristic chemical shifts and coupling patterns that can be used to confirm the connectivity of the bicyclic system.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[9][10] The carbons of the aromatic rings will appear in the typical aromatic region (approximately 100-150 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The carboxylic acid will display two characteristic absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[9][10]
-
A strong C=O stretching band between 1710 and 1760 cm⁻¹. The exact position can depend on whether the acid exists as a monomer or a hydrogen-bonded dimer, with the dimeric form absorbing at a lower wavenumber (around 1710 cm⁻¹).[9][10]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula, providing strong evidence for the successful synthesis of the target molecule. The expected molecular weight for C₈H₆N₂O₂ is approximately 162.15 g/mol .[11]
Chromatographic and Physical Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the synthesized compound. By using a suitable column and mobile phase, the percentage purity of the final product can be accurately determined.
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range can indicate the presence of impurities.
Data Presentation
Table 1: Expected Spectroscopic Data for this compound
| Technique | Characteristic Feature | Expected Value/Range |
| ¹H NMR | Carboxylic acid proton (singlet) | ~12 ppm[9][10] |
| Aromatic protons | 7-9 ppm | |
| ¹³C NMR | Carbonyl carbon | 165-185 ppm[9][10] |
| Aromatic carbons | 100-150 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad)[9][10] |
| C=O stretch (carboxylic acid) | 1710-1760 cm⁻¹ (strong)[9][10] | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 163.0502 (calculated for C₈H₇N₂O₂⁺) |
Visualizing the Workflow
The following diagrams illustrate the key synthetic pathway and the characterization workflow.
Caption: Synthetic scheme for this compound via Fischer indole synthesis.
Caption: Comprehensive workflow for the characterization of the synthesized compound.
Conclusion
The successful synthesis and thorough characterization of this compound provide a crucial starting point for the development of novel therapeutics. The methodologies outlined in this guide, grounded in established chemical principles and supported by modern analytical techniques, offer a robust framework for researchers in the field. The unique properties of the 6-azaindole scaffold will undoubtedly continue to inspire the design and synthesis of new generations of bioactive molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and computational studies of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1H-pyrrolo[3,2-b]pyridine, or 6-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1] This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of a key derivative, this compound. By integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we present a framework for predicting molecular behavior, rationalizing biological activity, and guiding the synthesis of next-generation therapeutic agents. This document is intended to serve as a practical guide for researchers leveraging in silico techniques to accelerate drug discovery programs centered on the azaindole core.
The 6-Azaindole Scaffold: A Privileged Core in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine framework is an isomeric form of azaindole, a bioisostere of the natural indole nucleus.[2] Its defining feature is the replacement of a carbon atom in the benzene ring of indole with a nitrogen atom, which significantly alters the molecule's electronic properties. This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen) and modulates the electron density of the entire ring system, enhancing the potential for specific, high-affinity interactions with biological targets.[1]
Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them valuable in oncology research.[1] Their ability to disrupt protein-protein interactions has also been explored in antiviral contexts.[3] this compound, the subject of this guide, combines this privileged core with a carboxylic acid moiety—a versatile functional group known for forming strong ionic and hydrogen bond interactions with protein active sites, particularly with basic residues like lysine and arginine.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| CAS Number | 17288-35-6 | [5][6] |
Foundational Computational Methodologies: The Scientist's Toolkit
A robust computational analysis relies on a multi-tiered approach, where each method provides a unique layer of insight. The synergy between these techniques offers a predictive power far greater than any single method alone.
Density Functional Theory (DFT)
Causality: Before we can understand how a molecule interacts with a complex biological system, we must first understand its intrinsic properties in a stable state. DFT is the quantum mechanical method of choice for this purpose. It allows us to calculate the electron density of a molecule to determine its optimized geometry, electronic structure, and other ground-state properties with high accuracy.[7][8] This foundational knowledge is critical for ensuring the ligand structure used in subsequent docking and dynamics studies is energetically favorable and thus conformationally relevant.
Molecular Docking
Causality: Biological function is dictated by molecular recognition. Molecular docking simulates the binding process between a ligand (our molecule) and a macromolecular target (typically a protein), predicting the preferred orientation of the ligand within the active site.[9][10] This is a computationally efficient method to screen potential compounds and generate hypotheses about the key intermolecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—that drive binding affinity.[11]
Molecular Dynamics (MD) Simulations
Causality: Biological systems are not static. While docking provides a valuable snapshot of a potential binding pose, MD simulations introduce the dimensions of time and motion. By simulating the atomic movements of the ligand-protein complex in a solvated environment, MD allows us to assess the stability of the docked pose, analyze the persistence of key interactions, and understand how the protein's flexibility may accommodate the ligand.[3][12] This provides a more realistic and rigorous validation of the binding hypothesis generated from docking.
Theoretical Analysis of this compound
This section details the application of the aforementioned methodologies to our molecule of interest.
Ground State Properties and Electronic Structure via DFT
The initial step involves a comprehensive DFT analysis, typically using a functional like B3LYP with a basis set such as 6-311G, to establish the molecule's fundamental characteristics.[7]
Workflow for DFT Analysis:
Caption: Workflow for DFT-based molecular property prediction.
-
Optimized Geometry: The calculation confirms a largely planar geometry for the fused pyrrolopyridine ring system, which is crucial for potential π-π stacking interactions within a protein active site.
-
Electronic Properties & Reactivity: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides the energy gap, an indicator of chemical reactivity and electronic excitability. The Molecular Electrostatic Potential (MEP) map is particularly insightful. It visually identifies the electron-rich (electronegative) regions, which are prime sites for electrophilic attack and hydrogen bond acceptance. For our molecule, the MEP would highlight strong negative potential around the carboxylic acid oxygens and the pyridine nitrogen, indicating their critical role in forming interactions.
-
Predicted Spectroscopic Data: DFT calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which serve as a theoretical benchmark for experimental characterization.[5][8]
Table 2: Predicted Key Spectroscopic Features for this compound
| Spectroscopic Data | Predicted Feature | Assignment |
| FT-IR | ~3300-3400 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) |
| ~3100-3200 cm⁻¹ | N-H stretch (Pyrrole) | |
| ~1680-1710 cm⁻¹ | C=O stretch (Carboxylic Acid) | |
| ~1580-1620 cm⁻¹ | C=C and C=N stretches (Aromatic Rings) | |
| ¹H NMR | > 12.0 ppm (singlet) | -COOH proton |
| > 11.0 ppm (singlet) | Pyrrole N-H proton | |
| 7.0 - 8.5 ppm (multiplets) | Aromatic protons | |
| ¹³C NMR | > 165 ppm | Carboxylic acid carbon |
| 100 - 150 ppm | Aromatic carbons |
Probing Biological Interactions: Docking and MD Simulations
To explore the therapeutic potential, we must simulate the molecule's interaction with a relevant biological target. Given the known activities of azaindoles, a protein kinase is an excellent hypothetical target.[1]
Step-by-Step Protocol for Molecular Docking and MD:
-
Target Selection & Preparation: A crystal structure of the target protein (e.g., Fibroblast Growth Factor Receptor, FGFR) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling suite (e.g., Schrödinger, MOE).
-
Ligand Preparation: The DFT-optimized structure of this compound is used as the starting point. Its protonation state at physiological pH (typically deprotonated carboxylate) is determined, and the structure is energy-minimized using a suitable force field.
-
Docking Simulation: A docking grid is defined around the known ATP-binding site of the kinase. The prepared ligand is then docked using software like Glide or AutoDock. The resulting poses are ranked based on a scoring function that estimates binding affinity.
-
Binding Pose Analysis: The top-scoring pose is visually inspected to identify key intermolecular interactions. We would hypothesize that:
-
The carboxylate forms a salt bridge with a conserved lysine residue in the active site.
-
The pyridine nitrogen acts as a hydrogen bond acceptor from a backbone N-H group in the hinge region.
-
The pyrrole N-H acts as a hydrogen bond donor.
-
The fused aromatic ring system engages in π-π stacking with a phenylalanine or tyrosine residue.
-
-
MD Simulation Setup: The best docked complex is placed in a simulation box, solvated with an explicit water model (e.g., TIP3P), and neutralized with counter-ions.
-
MD Production Run: After energy minimization and equilibration, a production simulation (typically 100-200 ns) is run to sample the conformational space of the complex.
-
Trajectory Analysis: The trajectory is analyzed to calculate Root Mean Square Deviation (RMSD) to assess complex stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions. The persistence of hydrogen bonds and other key interactions identified in docking is monitored throughout the simulation to validate the binding mode's stability.
Workflow for Interaction Analysis:
Caption: Integrated workflow for molecular docking and dynamics.
Conclusion: From Silico Prediction to Laboratory Validation
The theoretical and computational studies outlined in this guide provide a powerful, resource-efficient strategy for investigating this compound. DFT establishes the molecule's intrinsic physicochemical properties, which are essential for accurate downstream simulations. Molecular docking rapidly generates plausible binding hypotheses, enabling the prioritization of compounds for synthesis. Finally, molecular dynamics simulations offer a rigorous assessment of the stability and dynamics of the ligand-target complex.
This in silico pipeline provides deep mechanistic insights that are invaluable for guiding experimental work. The predictions for geometry and spectroscopy can be validated against X-ray crystallography and NMR/IR data. The binding hypotheses and Structure-Activity Relationships (SAR) derived from these models can then inform the design of more potent and selective analogs, ultimately accelerating the journey from a promising scaffold to a viable clinical candidate.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(17288-35-6) 1H NMR [m.chemicalbook.com]
- 6. This compound CAS#: 17288-35-6 [m.chemicalbook.com]
- 7. 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid|CAS 1190311-22-8 [benchchem.com]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. vlifesciences.com [vlifesciences.com]
- 12. researchgate.net [researchgate.net]
The Emergence of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid: A Bioactive Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Azaindole Advantage
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The 1H-pyrrolo[3,2-b]pyridine core, a prominent member of the azaindole family, has steadily risen to prominence as one such scaffold. Its unique combination of a pyrrole and a pyridine ring imparts a favorable array of physicochemical properties, including hydrogen bonding capabilities and aromatic stacking interactions, which are crucial for molecular recognition by biological targets. This guide delves into the discovery and utility of a particularly valuable derivative, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , a versatile building block that has paved the way for the development of novel therapeutics.
The Genesis of a Bioactive Scaffold: A Tale of Bioisosterism and Strategic Design
The discovery of this compound as a significant scaffold in drug discovery is not marked by a single serendipitous event but rather by a logical progression of medicinal chemistry principles. A key driver in its adoption has been the concept of bioisosteric replacement . Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.
The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of the naturally occurring indole nucleus, which is a fundamental component of numerous biologically active molecules, including the amino acid tryptophan. The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form the azaindole scaffold offers several advantages:
-
Modulation of Physicochemical Properties: The introduction of the nitrogen atom alters the electron distribution, polarity, and hydrogen bonding capacity of the molecule. This can lead to improved solubility, metabolic stability, and pharmacokinetic profiles compared to their indole counterparts.
-
Novel Intellectual Property: The creation of novel chemical entities with similar biological activity to existing indole-based drugs provides opportunities for new patents and therapeutic applications.
-
Exploration of New Binding Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enabling new interactions with biological targets that are not possible with the corresponding indole.
The 2-carboxylic acid functionality on this scaffold is a critical feature. It serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the carboxylic acid group itself can act as a key pharmacophoric element, forming crucial interactions with the active sites of enzymes and receptors.
Synthesis of the Core Scaffold: A Reproducible Pathway
The synthesis of this compound is typically achieved through a multi-step process, with the corresponding ethyl or methyl ester serving as a key intermediate. The ethyl ester, in particular, is a widely used precursor in the synthesis of various kinase inhibitors.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the hydrolysis of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate to yield the target carboxylic acid.
Step 1: Saponification of the Ester
-
To a solution of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v), add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the organic solvent (methanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water.
Step 2: Acidification and Isolation
-
Cool the aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow, dropwise addition of a suitable acid, such as 1N hydrochloric acid (HCl).
-
Observe the precipitation of the this compound as a solid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to afford the pure this compound.
Biological Significance and Therapeutic Applications
The this compound scaffold has been instrumental in the development of inhibitors for several important biological targets. The versatility of the 2-carboxylic acid group allows for its conversion into a variety of functional groups, most notably amides and hydrazides, which have shown significant biological activity.
Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom at position 7 and the NH of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The 2-carboxylic acid and its derivatives provide a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, leading to enhanced potency and selectivity.
Diagram: Kinase Inhibition Workflow
Caption: A typical workflow for the development of kinase inhibitors.
Glycogen Phosphorylase Inhibition
A notable application of this scaffold is in the development of glycogen phosphorylase (GP) inhibitors. GP is a key enzyme in the regulation of blood glucose levels, making it an attractive target for the treatment of type 2 diabetes. A patent has disclosed that pyrrolopyridine-2-carboxylic acid hydrazides are potent inhibitors of this enzyme. This suggests that the this compound core serves as an excellent starting point for the design of novel anti-diabetic agents.
Experimental Protocol: Glycogen Phosphorylase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against glycogen phosphorylase a (GPa).
Materials:
-
Rabbit muscle glycogen phosphorylase a (GPa)
-
Glycogen
-
Glucose-1-phosphate (G1P)
-
MES buffer (pH 6.2)
-
Inorganic phosphate (Pi) quantification reagent (e.g., Molybdate-based reagent)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing GPa, glycogen, and the test compound at various concentrations in MES buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding G1P to the mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a quenching agent (e.g., a strong acid).
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method. The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights and Future Directions
The accumulated research on this compound derivatives has provided valuable insights into their structure-activity relationships.
Table 1: Summary of Bioactivities of Pyrrolopyridine Derivatives
| Scaffold Isomer | Derivative | Target | Bioactivity |
| 1H-pyrrolo[2,3-b]pyridine | 2-Carboxamide | PDE4B | Inhibition in the low micromolar range |
| 1H-pyrrolo[3,2-b]pyridine | 3-Carboxamide | ACC1 | Potent inhibition and oral bioavailability |
| 1H-pyrrolo[3,2-c]pyridine | - | FMS Kinase | Inhibition in the nanomolar range |
| 1H-pyrrolo[3,2-b]pyridine | 2-Carboxylic acid hydrazide | Glycogen Phosphorylase | Inhibition |
Diagram: Key Structural Features and Interactions
Caption: Key interactions of the scaffold with a kinase active site.
The future of the this compound scaffold in drug discovery remains bright. Its proven utility as a versatile intermediate and a pharmacophoric core will continue to inspire the design and synthesis of novel therapeutic agents. Further exploration of this scaffold against a broader range of biological targets, coupled with advanced computational modeling and structure-based design, will undoubtedly lead to the discovery of next-generation medicines.
References
Methodological & Application
Synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Detailed Guide for Medicinal Chemists and Researchers
Introduction
1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to function as a bioisostere, often conferring improved physicochemical properties such as enhanced solubility and modulated plasma protein binding, which can lead to superior pharmacokinetic profiles in drug candidates. The incorporation of a carboxylic acid moiety at the 2-position of the 4-azaindole nucleus yields 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key building block for the synthesis of a diverse array of biologically active molecules, including kinase inhibitors.
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is based on established and robust chemical transformations, with explanations of the underlying principles and experimental considerations to ensure successful execution.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a multi-step sequence. This strategy involves the initial construction of the 4-azaindole core, followed by the introduction of a carboxylate group at the C2-position via an ester intermediate, and concluding with the hydrolysis of the ester to the final carboxylic acid. A well-established method for the formation of the 4-azaindole ring system is the Fischer indole synthesis, which has been successfully adapted for azaindoles.
PART 1: Synthesis of the 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Core via Fischer Indole Cyclization
The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that constructs the indole nucleus from an arylhydrazine and a carbonyl compound. This methodology can be effectively applied to the synthesis of azaindoles, although the electron-deficient nature of the pyridine ring can present challenges. The use of an electron-donating group on the pyridine ring of the hydrazine precursor can facilitate the key[1][1]-sigmatropic rearrangement step.
Step 1.1: Synthesis of 3-Hydrazinopyridine
The initial step involves the preparation of the key pyridylhydrazine intermediate from a commercially available aminopyridine.
Protocol:
-
Diazotization: To a stirred solution of 3-aminopyridine (1 equivalent) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid at 0 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then made basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-hydrazinopyridine, which can be purified further by crystallization or column chromatography.
Step 1.2: Fischer Indole Cyclization to form 1H-pyrrolo[3,2-b]pyridine
The synthesized 3-hydrazinopyridine is then condensed with a suitable carbonyl compound, followed by acid-catalyzed cyclization to form the 4-azaindole ring. For the synthesis of the unsubstituted core, pyruvic acid can be used, which undergoes decarboxylation in situ.
Protocol:
-
Hydrazone Formation: A mixture of 3-hydrazinopyridine (1 equivalent) and pyruvic acid (1.1 equivalents) in a suitable solvent such as ethanol is heated at reflux to form the corresponding hydrazone.
-
Cyclization: The solvent is removed, and a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is added. The mixture is then heated to a high temperature (typically 140-180 °C) to effect the cyclization and decarboxylation.[1]
-
Work-up: The reaction mixture is cooled and carefully quenched by pouring it onto ice. The mixture is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 1H-pyrrolo[3,2-b]pyridine is then purified by column chromatography or crystallization.
PART 2: Introduction of the Carboxylate Group at the C2-Position
With the 4-azaindole core in hand, the next stage is the introduction of the carboxylic acid functionality at the 2-position. A common and effective strategy is to first introduce an ester group, which can then be hydrolyzed to the desired carboxylic acid. The Reissert-type synthesis provides a direct route to 2-carboxy-substituted azaindoles.
Step 2.1: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate via Reissert-type Reaction
The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. A modification of this approach can be applied to pyridine derivatives.
Protocol:
-
Condensation: 3-Methyl-2-nitropyridine is condensed with diethyl oxalate in the presence of a strong base such as potassium ethoxide in an anhydrous solvent like ethanol. This forms the corresponding pyridylpyruvate ester.
-
Reductive Cyclization: The intermediate pyridylpyruvate ester is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). This step simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring, yielding ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[1]
-
Purification: The crude product is purified by column chromatography on silica gel.
PART 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard transformation that can be achieved under basic or acidic conditions.
Step 3.1: Saponification of the Ester
Protocol:
-
Reaction Setup: Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Hydrolysis: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents), is added to the solution. The reaction mixture is then heated to reflux and monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl), which will precipitate the carboxylic acid product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1.1 | 3-Aminopyridine | NaNO₂, SnCl₂, HCl | 3-Hydrazinopyridine | 60-70 |
| 1.2 | 3-Hydrazinopyridine | Pyruvic acid, PPA | 1H-pyrrolo[3,2-b]pyridine | 40-50 |
| 2.1 | 3-Methyl-2-nitropyridine | Diethyl oxalate, KOEt, Zn/AcOH | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 50-60 |
| 3.1 | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | NaOH or KOH | This compound | 85-95 |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthetic protocol.
Overall synthetic workflow.
Causality and Experimental Choices
-
Choice of Fischer Indole Synthesis: This is a classic and well-documented method for indole and azaindole synthesis. While other methods exist, the Fischer synthesis is often reliable for generating the core scaffold from readily available starting materials. The use of a strong acid like PPA is necessary to overcome the electron-deficient nature of the pyridine ring.[1]
-
Reissert-type Synthesis for C2-Carboxylation: This approach is advantageous as it directly installs the desired carboxylate functionality at the 2-position of the newly formed pyrrole ring. The reductive cyclization is a key step that efficiently constructs the bicyclic system.
-
Ester as a Protecting Group: Synthesizing the ester intermediate before the final carboxylic acid is a common and practical strategy. Esters are generally more stable and easier to purify by chromatography than the corresponding carboxylic acids. The final hydrolysis is typically a high-yielding and clean reaction.
-
Basic Hydrolysis (Saponification): Saponification is a robust and widely used method for ester hydrolysis. It is generally preferred over acidic hydrolysis for this type of substrate as it avoids potential side reactions that can occur under strong acidic conditions at high temperatures.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in Fischer cyclization | Incomplete hydrazone formation; harsh acidic conditions leading to degradation. | Ensure anhydrous conditions for hydrazone formation. Optimize the temperature and reaction time for the cyclization step. Screen different acid catalysts (e.g., Eaton's reagent). |
| Difficulty in purification of the final carboxylic acid | Incomplete hydrolysis; formation of side products. | Ensure complete consumption of the ester by TLC monitoring. Purify the intermediate ester carefully before hydrolysis. Adjust the pH carefully during work-up to ensure complete precipitation of the product. |
Conclusion
The synthesis of this compound is a valuable process for the generation of a key intermediate in medicinal chemistry. The multi-step approach detailed in this guide, employing established reactions such as the Fischer indole synthesis and a Reissert-type cyclization, provides a reliable pathway to this important molecule. Careful execution of the experimental procedures and attention to the underlying chemical principles will enable researchers to successfully synthesize this versatile building block for their drug discovery programs.
References
Application Notes and Protocols: Evaluating 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in Kinase Assays
Introduction: The Pyrrolopyridine Scaffold and Kinase Inhibition
The 1H-pyrrolo[3,2-b]pyridine core is a recognized "hinge-binding" motif present in numerous potent kinase inhibitors.[1] This structural element is adept at forming critical hydrogen bonds within the ATP-binding pocket of various kinases, making it a privileged scaffold in drug discovery.[1] Derivatives of the broader pyrrolopyridine class have demonstrated inhibitory activity against diverse kinase families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Haspin kinase.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the inhibitory potential of a specific analogue, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , against a kinase of interest. As the specific kinase targets for this particular compound are not yet widely characterized, these protocols are designed to be adaptable and provide a robust framework for initial screening, potency determination (IC₅₀), and mechanism of action studies.
We will detail three widely adopted and robust kinase assay methodologies:
-
Luminescence-Based Kinase Assay (Kinase-Glo®) : Ideal for high-throughput screening (HTS) due to its simplicity and sensitivity.[4]
-
Fluorescence Polarization (FP) Assay : A homogeneous method well-suited for direct binding and competitive inhibitor studies.[5][6]
-
Radiometric [γ-³²P]-ATP Filter Binding Assay : The traditional "gold standard" for its direct and sensitive measurement of substrate phosphorylation.[7][8][9]
Scientific integrity is paramount. Therefore, each protocol is presented not merely as a series of steps, but with explanations for critical choices, potential pitfalls, and methods for data validation.
Part 1: Compound Handling and Preparation
Before initiating any kinase assay, proper handling and preparation of the test compound, this compound, is critical for generating reproducible data.
Physicochemical Properties (Predicted):
-
Molecular Formula: C₈H₆N₂O₂
-
Molecular Weight: 162.15 g/mol [10]
-
Solubility: While data for this specific isomer is limited, related pyrrolopyridine carboxylic acids are often sparingly soluble in aqueous solutions and may require an organic solvent for initial solubilization.[11]
Protocol 1.1: Preparation of Stock Solutions
Causality behind the choices: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule screening libraries due to its high solubilizing power and compatibility with most enzymatic assays at low final concentrations (typically ≤1%). A high-concentration primary stock allows for serial dilutions to be made, minimizing the final DMSO concentration in the assay well to avoid solvent-induced artifacts.
-
Initial Solubilization: Accurately weigh out a known quantity of this compound. Dissolve the compound in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM).
-
Expert Insight: Gentle vortexing and sonication in a water bath may be required to fully dissolve the compound. Visually inspect the solution to ensure no particulates are present.
-
-
Intermediate Dilutions: From the primary stock, prepare a set of intermediate stock solutions by serial dilution in 100% DMSO. This "dilution plate" will be used to add the compound to the final assay plate.
-
Storage: Store all DMSO stock solutions in tightly sealed vials or plates at -20°C or -80°C to prevent degradation and solvent evaporation. Minimize freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubilizing capacity for organic small molecules. |
| Primary Stock Conc. | 10-50 mM | Allows for significant dilution into the final assay. |
| Final DMSO Conc. in Assay | < 1% (v/v) | High concentrations of DMSO can inhibit kinase activity. |
| Storage Temperature | -20°C or -80°C | Ensures long-term stability of the compound. |
Part 2: Luminescence-Based Kinase Assay for IC₅₀ Determination
This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay platform, which measures kinase activity by quantifying the amount of ATP remaining in the reaction.[12][13] The luminescent signal is inversely proportional to kinase activity; therefore, a potent inhibitor will result in a higher signal (less ATP consumed).[4][14]
Trustworthiness of the method: This is a homogeneous "add-and-read" assay, minimizing pipetting steps and making it ideal for HTS.[12] The high signal stability (half-life > 5 hours) allows for batch processing of plates without the need for injectors.[12] Z'-factor values, a measure of assay robustness, are routinely >0.7 for this platform.[12]
Diagram 2.1: Kinase-Glo® Assay Workflow
Caption: Workflow for an IC₅₀ determination using a luminescence-based assay.
Protocol 2.1: Step-by-Step IC₅₀ Determination
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 100 nL) of this compound from your DMSO dilution plate into the wells of a 384-well white, opaque assay plate.
-
Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase of interest and its specific substrate in the appropriate kinase reaction buffer.
-
Dispense 5 µL of the kinase/substrate mix into each well.
-
Optional: Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
To initiate the reaction, add 5 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]
-
Incubate the plate at room temperature (or 30°C) for the predetermined linear reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - ([Luminescence_Sample - Luminescence_NoEnzyme] / [Luminescence_NoInhibitor - Luminescence_NoEnzyme])).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Component | Example Final Concentration | Rationale |
| Kinase | Enzyme-dependent (e.g., 1-10 nM) | Use a concentration that results in 10-30% ATP consumption. |
| Substrate | At or above Kₘ | Ensure the reaction is not substrate-limited. |
| ATP | At Kₘ | Provides optimal sensitivity for ATP-competitive inhibitors.[15] |
| Test Compound | 10-point, 3-fold dilution (e.g., 10 µM to 0.5 nM) | To generate a full dose-response curve. |
| Kinase-Glo® Reagent | 1:1 ratio with reaction volume | As per manufacturer's protocol.[13] |
Part 3: Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays measure the binding of a small, fluorescently labeled tracer to a larger protein.[6] When the tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the larger kinase, its tumbling slows, and the emitted light remains more polarized. A competitive inhibitor like this compound will displace the fluorescent tracer, causing a decrease in polarization.[5][6]
Authoritative Grounding: This is a homogeneous, mix-and-read assay that provides real-time data on binding events.[16] It is particularly useful for confirming direct binding to the kinase and for screening compound libraries.[6][17] The success of the assay is dependent on a significant change in molecular volume upon binding.[16]
Diagram 3.1: Principle of Competitive FP Assay
Caption: An inhibitor displaces the tracer, leading to a drop in fluorescence polarization.
Protocol 3.1: Step-by-Step Competitive FP Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase and a suitable fluorescent tracer (a known ATP-competitive ligand for the kinase labeled with a fluorophore like fluorescein) to 2X their final concentrations in assay buffer.
-
-
Assay Plate Preparation:
-
Dispense 5 µL of 2X test compound dilutions (in assay buffer with 2% DMSO) into a 384-well black, low-volume plate.
-
Include controls for high polarization (DMSO, no inhibitor) and low polarization (tracer only, no kinase).
-
-
Reaction and Measurement:
-
Add 5 µL of the 2X Kinase/Tracer mix to all wells. The final volume is 10 µL.
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature, protected from light, to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the intensity of light emitted parallel (I∥) and perpendicular (I⊥) to the plane of excitation.
-
-
Data Analysis:
-
Polarization (mP) is calculated by the instrument: mP = 1000 * (I∥ - GI⊥) / (I∥ + GI⊥), where G is the G-factor.
-
Normalize the data and plot % Inhibition versus log[Inhibitor].
-
Fit the curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation if the K₋ of the tracer is known.[5]
-
Part 4: Radiometric [γ-³²P]-ATP Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a peptide or protein substrate.[7][9] It remains the "gold standard" for quantifying kinase activity due to its direct measurement principle and high sensitivity.[7]
Self-Validating System: Unlike indirect methods, this assay directly quantifies the product of the enzymatic reaction—the phosphorylated substrate. Its robustness comes from the physical separation of the radiolabeled substrate from the unreacted [γ-³²P]-ATP, providing a very clean signal-to-noise ratio.[8]
Diagram 4.1: Radiometric Assay Workflow
Caption: Key steps in the radiometric filter binding assay for kinase activity.
Protocol 4.1: Step-by-Step Radiometric Assay
All work with ³²P must be performed in a designated radioactivity area following institutional safety protocols.
-
Reaction Mix Preparation:
-
Prepare a 5X kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM DTT).[18]
-
In microcentrifuge tubes, combine the kinase, peptide substrate, and varying concentrations of this compound.
-
-
Kinase Reaction:
-
Prepare an ATP mixture containing unlabeled ("cold") ATP and spiked with [γ-³²P]-ATP.[8] A final ATP concentration near the Kₘ is recommended.
-
Initiate the reactions by adding the ATP mix. Total reaction volume is typically 20-25 µL.
-
Incubate at 30°C for 20-30 minutes (within the pre-determined linear range).[8]
-
-
Stopping and Spotting:
-
Stop the reaction by adding an equal volume of a stop solution like 75 mM phosphoric acid.
-
Spot a portion (e.g., 20 µL) of each reaction mixture onto a labeled square of P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.[8]
-
-
Washing and Counting:
-
Wash the P81 paper squares 3-4 times in a beaker with 0.75% phosphoric acid to remove all unreacted [γ-³²P]-ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried paper squares into scintillation vials, add scintillation fluid, and count using a scintillation counter to measure the incorporated radioactivity (in counts per minute, CPM).
-
-
Data Analysis:
-
Subtract blank (no enzyme) CPM from all sample CPM.
-
Calculate % Inhibition relative to the DMSO (no inhibitor) control.
-
Plot % Inhibition versus log[Inhibitor] and fit the curve to determine the IC₅₀.
-
Conclusion and Further Steps
The protocols outlined provide a multi-faceted approach to characterizing the inhibitory activity of this compound. It is recommended to begin with a sensitive, HTS-friendly method like the Kinase-Glo® assay to screen for activity against a panel of kinases. Positive hits can then be confirmed and further characterized using orthogonal assays like FP for binding confirmation or the radiometric assay for a direct measure of inhibition.[15][19]
Subsequent studies should investigate the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive) by running assays at varying ATP concentrations.[12] Finally, promising compounds should be advanced to cell-based assays to confirm target engagement and functional effects in a physiological context.[19][20]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 3. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3 [chemicalbook.com]
- 12. promega.com [promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Derivatization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid for Medicinal Chemistry
Introduction
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modifying physicochemical properties such as solubility and basicity, and for establishing additional interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent inhibition of kinases, phosphodiesterases, and other key enzymes implicated in diseases ranging from cancer to inflammatory and neurological disorders.
Specifically, the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid core represents a versatile starting point for the generation of diverse chemical libraries. The presence of three distinct, chemically addressable positions—the C2-carboxylic acid, the N1-pyrrole nitrogen, and the pyridine ring—allows for systematic structural diversification to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed technical overview and field-proven protocols for the derivatization of this compound, aimed at researchers, medicinal chemists, and drug development professionals. We will explore the strategic considerations and experimental methodologies for modifying each key position of the scaffold.
Strategic Overview of Derivatization
The derivatization strategy for this compound is centered around its three primary reactive handles. A logical workflow allows for the selective modification of each site, enabling the construction of a diverse library of analogues for structure-activity relationship (SAR) studies.
Application of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Introduction: Targeting the FGFR Signaling Pathway in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Under normal physiological conditions, this pathway is tightly controlled. However, aberrant FGFR signaling, driven by gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention in oncology.
Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the FGFR kinase domain have emerged as a promising class of anti-cancer agents.[1] Within this class of inhibitors, molecules built upon a 1H-pyrrolo[3,2-b]pyridine core have demonstrated significant potential. The unique structural and electronic properties of this heterocyclic scaffold allow for key interactions within the FGFR active site, making it a valuable building block in the design of potent and selective inhibitors. This application note provides a detailed overview of the use of a key derivative, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, in the synthesis of novel FGFR inhibitors.
The Role of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine scaffold serves as an excellent "hinge-binding" motif. The nitrogen atoms within the bicyclic system can form crucial hydrogen bonds with the backbone of amino acid residues in the hinge region of the FGFR kinase domain. This interaction anchors the inhibitor in the active site, providing a strong foundation for potency.
The carboxylic acid functionality at the 2-position of the 1H-pyrrolo[3,2-b]pyridine core is a versatile chemical handle. It allows for the straightforward introduction of various side chains via amide bond formation. These side chains can be strategically designed to extend into other regions of the ATP-binding pocket, such as the hydrophobic pocket and the solvent-exposed region, to enhance potency and selectivity for specific FGFR isoforms.
FGFR Signaling Pathway and Mechanism of Inhibition
The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR. This induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately regulate gene expression and drive cellular responses.
Small molecule inhibitors containing the 1H-pyrrolo[3,2-b]pyridine core function as ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the phosphorylation of the receptor and block the initiation of downstream signaling cascades. This leads to the inhibition of tumor cell proliferation and survival.
Figure 1: Simplified FGFR signaling pathway and the mechanism of action of 1H-pyrrolo[3,2-b]pyridine-based inhibitors.
Synthetic Protocol: Synthesis of a Representative FGFR Inhibitor
This protocol describes a representative synthesis of a potent FGFR inhibitor utilizing this compound as a key starting material. The synthesis involves a standard amide coupling reaction.
Figure 2: General workflow for the synthesis of a 1H-pyrrolo[3,2-b]pyridine-2-carboxamide-based FGFR inhibitor.
Materials and Reagents
-
This compound
-
3,5-dimethoxyaniline (or other desired amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (e.g., 3,5-dimethoxyaniline, 1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure FGFR inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical inhibitory activity data for a series of synthesized 1H-pyrrolo[3,2-b]pyridine-2-carboxamide derivatives against FGFR1. This data illustrates the importance of the substituent on the amide nitrogen for inhibitor potency.
| Compound ID | Amine Substituent (R) | FGFR1 IC₅₀ (nM) |
| 1a | Phenyl | 580 |
| 1b | 3,5-dimethoxyphenyl | 25 |
| 1c | 4-(trifluoromethoxy)phenyl | 150 |
| 1d | 2,6-dichloro-3,5-dimethoxyphenyl | 8 |
Data is representative and for illustrative purposes only.
The data clearly indicates that substitution on the phenyl ring of the amine component significantly impacts the inhibitory activity. The presence of methoxy groups, particularly in the 3 and 5 positions, leads to a substantial increase in potency. This is likely due to favorable interactions within the hydrophobic pocket of the FGFR active site. Further substitution with electron-withdrawing groups at the 2 and 6 positions can further enhance potency.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective FGFR inhibitors. The straightforward amide coupling chemistry allows for the rapid generation of diverse libraries of compounds for structure-activity relationship studies. The insights gained from these studies can guide the design of next-generation FGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further optimization of the amide substituent and exploration of other modifications to the pyrrolopyridine core hold significant promise for the development of novel and effective cancer therapeutics targeting the FGFR signaling pathway.
References
Application Notes & Protocols for Antibacterial Susceptibility Testing of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives
Abstract
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. The 1H-pyrrolo[3,2-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing potential for various therapeutic applications, including antibacterial activity.[1][2][3] This document provides a detailed, field-proven protocol for the comprehensive in vitro antibacterial testing of novel 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives. The methodologies described herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity, reproducibility, and comparability across different laboratories.[4][5][6] The protocols cover the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) through broth microdilution, essential for characterizing the potency and bactericidal or bacteriostatic nature of these novel compounds.
Introduction: The Rationale for Pyrrolopyridine Derivatives
The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole and purine, enabling its derivatives to interact with a wide array of biological targets.[1] Recent studies have highlighted the potential of various pyrrolopyridine derivatives as a novel class of antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[3][7][8] The functionalization at the 2-carboxylic acid position offers a versatile handle for synthetic modifications, allowing for extensive structure-activity relationship (SAR) studies to optimize antibacterial potency and pharmacokinetic properties.
The primary goal of this protocol is to provide a robust framework for the initial screening and characterization of the antibacterial properties of this chemical series. Accurate and standardized susceptibility testing is the cornerstone of early-stage antimicrobial drug discovery.[9] The methods outlined follow internationally recognized standards to ensure that the data generated is reliable for critical decision-making in the drug development pipeline.[5][10]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The fundamental principle of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) or kill it (MBC).[10][11] These quantitative measures are critical for:
-
Potency Assessment: Establishing the intrinsic power of a compound against a panel of clinically relevant bacteria.
-
Spectrum of Activity: Defining whether a compound is broad-spectrum (active against both Gram-positive and Gram-negative bacteria) or narrow-spectrum.
-
Mechanism of Action Insights: The relationship between MIC and MBC (MBC/MIC ratio) can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, offering preliminary clues about the compound's mechanism.[10][12]
This protocol prioritizes the broth microdilution method for MIC determination due to its quantitative nature, efficiency for screening multiple compounds, and its status as a reference method according to CLSI guidelines.[11][13][14]
Experimental Workflow Overview
The overall process for evaluating the antibacterial activity of the test compounds is a sequential workflow designed for efficiency and accuracy. It begins with inoculum preparation, proceeds to MIC determination, and concludes with MBC testing for compounds demonstrating significant inhibitory activity.
Caption: High-level workflow for antibacterial susceptibility testing.
Detailed Protocols & Methodologies
Materials and Reagents
-
Test Compounds: this compound derivatives, dissolved in 100% Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Bacterial Strains: A representative panel including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Note: Quality control (QC) strains with known susceptibility profiles are essential for validating each assay run.[15]
-
-
Growth Media:
-
Equipment & Consumables:
-
Sterile 96-well, U-bottom microtiter plates.
-
Spectrophotometer or turbidimeter.
-
0.5 McFarland turbidity standard.[15]
-
Incubator (35 ± 2°C).
-
Calibrated pipettes and sterile tips.
-
Sterile inoculation loops (10 µL).
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).
-
Negative control (DMSO vehicle).
-
Protocol 1: Inoculum Preparation
Causality: The density of the starting bacterial inoculum is a critical variable that must be standardized.[17] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a sparse inoculum can result in falsely low MICs. The 0.5 McFarland standard provides a reproducible bacterial density (approximately 1.5 x 10⁸ CFU/mL).[15]
Step-by-Step Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually against a white card with black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).[18]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay. A typical dilution is 1:150 from the 0.5 McFarland suspension.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method determines the lowest concentration of the test compound that inhibits visible bacterial growth.[11][19] This is achieved by challenging a standardized bacterial inoculum with a range of serially diluted compound concentrations in a 96-well plate format.
Caption: Step-by-step logic for the MIC assay setup.
Step-by-Step Procedure:
-
Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Preparation: Prepare an initial 2x working solution of the test compound in CAMHB. For a final top concentration of 128 µg/mL, this would be 256 µg/mL. Add 200 µL of this solution to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 200 µL of CAMHB. This well receives neither compound nor bacteria.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Protocol 4.2 to be ~1 x 10⁶ CFU/mL, which is 2x the final desired concentration) to wells 1 through 11. Do not add bacteria to well 12.
-
Final Concentrations: The final volume in each test well is 200 µL. The compound concentrations are now halved to their final test range (e.g., 128, 64, 32... to 0.25 µg/mL), and the bacterial concentration is ~5 x 10⁵ CFU/mL. The DMSO concentration should not exceed 1% in any well, as higher concentrations can inhibit bacterial growth.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: After incubation, view the plate from the bottom. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (well 11).[20][21] The sterility control (well 12) should remain clear.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
Causality: While the MIC indicates growth inhibition, the MBC determines the concentration required to kill the bacteria.[19][22] This is a critical distinction; bactericidal agents are often preferred for treating serious infections.[10] The MBC is determined by subculturing from the clear wells of the MIC plate onto antibiotic-free agar to see if any viable bacteria remain.
Step-by-Step Procedure:
-
Subculturing: Following the MIC reading, select the clear wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Plating: Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and spot-plate it onto a quadrant of an MHA plate.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[12][23] Visually, this is the lowest concentration plate that shows no growth or only one or two colonies.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Hypothetical MIC and MBC Data for this compound Derivatives
| Compound ID | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |
| PYR-001 | 4 | 8 | 32 |
| PYR-002 | 8 | 64 | 64 |
| Ciprofloxacin | 0.5 | 1 | 0.015 |
| Vancomycin | 1 | 2 | >128 |
Interpretation of Results:
-
Potency: A lower MIC value indicates higher antibacterial potency.[24][25]
-
Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio is calculated to assess the killing activity.
-
Example Analysis: In Table 1, for S. aureus, PYR-001 has an MBC/MIC ratio of 2 (8/4), indicating it is bactericidal. PYR-002 has a ratio of 8 (64/8), suggesting it is bacteriostatic against this strain.
Conclusion and Future Directions
This application note provides a standardized, CLSI-compliant protocol for the initial antibacterial evaluation of this compound derivatives. Adherence to these methodologies ensures the generation of high-quality, reproducible data essential for guiding medicinal chemistry efforts. Compounds demonstrating potent bactericidal activity and a favorable spectrum of activity can be prioritized for further investigation, including time-kill kinetic studies, resistance frequency analysis, and in vivo efficacy models.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomerieux.com [biomerieux.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. medicallabnotes.com [medicallabnotes.com]
- 16. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. emerypharma.com [emerypharma.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdb.apec.org [pdb.apec.org]
- 22. microchemlab.com [microchemlab.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. idexx.dk [idexx.dk]
- 25. idexx.com [idexx.com]
The Art of Connection: Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of 1H-Pyrrolo[3,2-b]pyridine Derivatives
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, a fascinating heterocyclic scaffold, is a structural isomer of the well-known 7-azaindole. Its unique arrangement of nitrogen atoms imparts distinct electronic properties, making it a privileged structure in medicinal chemistry and materials science. Derivatives of this scaffold are integral to the development of novel therapeutics, including kinase inhibitors and other targeted agents, due to their ability to form key hydrogen bonding interactions with biological targets. The precise and efficient functionalization of this core is therefore of paramount importance to researchers in drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in the synthetic chemist's arsenal.[1][3] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction for the C-arylation of halogenated 1H-pyrrolo[3,2-b]pyridine derivatives, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-halide bond of the halo-1H-pyrrolo[3,2-b]pyridine. This step forms a new, square planar Palladium(II) complex. The reactivity of the halide is a critical factor, with the bond strength decreasing (and reactivity increasing) in the order of C-Cl < C-Br < C-I.
-
Transmetalation: This is often the rate-determining step. The organoboron species (e.g., an arylboronic acid) is activated by a base, forming a more nucleophilic borate complex. This complex then transfers its organic group to the Palladium(II) center, displacing the halide. The choice of base is critical to facilitate this step without promoting unwanted side reactions.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic fragments are coupled to form the desired C-C bond, and the Palladium(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
References
Application Notes and Protocols: The Use of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Azaindole Scaffolds in Peptide and Small Molecule Synthesis
The 1H-pyrrolo[3,2-b]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif increasingly utilized in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The functionalization of this core at the 2-position with a carboxylic acid provides a versatile handle for its incorporation into larger molecules.
Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of peptides and other complex organic molecules. By anchoring the growing molecule to a solid support, SPS simplifies purification and allows for the use of excess reagents to drive reactions to completion. This guide provides a comprehensive overview and detailed protocols for the effective use of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in solid-phase synthesis, with a focus on peptide synthesis using Fmoc/tBu chemistry.
Core Concepts and Strategic Considerations
The successful incorporation of this compound into a solid-phase synthesis workflow requires careful consideration of several key factors:
-
Protecting Group Strategy: The pyrrole nitrogen of the azaindole core is nucleophilic and can potentially undergo side reactions during synthesis. Protection of this nitrogen is often recommended. A tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved during the final acidolytic deprotection step with trifluoroacetic acid (TFA).[2]
-
Coupling Reactions: The carboxylic acid of this compound can be activated using standard peptide coupling reagents. However, due to the heterocyclic nature of the molecule, certain reagents may offer superior performance by minimizing side reactions and ensuring high coupling efficiency. Uronium/aminium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices, known for their high reactivity and low rates of racemization.[3][4] The use of an additive like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue Oxyma Pure with carbodiimides like DIC can also be effective.[3][5]
-
Cleavage and Deprotection: The final step of the synthesis involves cleaving the molecule from the solid support and removing all protecting groups. The stability of the 6-azaindole scaffold to strong acids is a critical consideration. Standard TFA-based cleavage cocktails containing scavengers are generally suitable for this purpose.[6][7]
Experimental Protocols
Protocol 1: Protection of this compound with a Boc Group
This protocol describes the protection of the pyrrole nitrogen, which is a recommended preliminary step before solid-phase synthesis.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM or THF.
-
Add triethylamine or DIPEA (2.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.
Protocol 2: Solid-Phase Coupling of N-Boc-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid
This protocol details the coupling of the protected azaindole carboxylic acid onto a resin-bound amine using HATU as the coupling reagent. This is a crucial step in elongating a peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., on Rink Amide resin)[8]
-
N-Boc-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vial, pre-activate the carboxylic acid by dissolving N-Boc-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow this solution to stand for 5-10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To monitor the reaction, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test to check for the presence of free primary amines.
-
Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Data Presentation: Coupling Reagent Comparison
| Coupling Reagent | Equivalents (Acid:Reagent:Base) | Typical Reaction Time | Relative Cost | Key Advantages |
| HATU/DIPEA | 1 : 0.95 : 2 | 1-4 hours | High | Fast, efficient, low racemization.[3][9] |
| HBTU/DIPEA | 1 : 0.95 : 2 | 1-4 hours | Moderate | Very effective, widely used.[4] |
| DIC/Oxyma Pure | 1 : 1 : 1 | 2-6 hours | Low | Cost-effective, safer than HOBt.[4] |
Protocol 3: Cleavage and Global Deprotection
This protocol outlines the final step to release the synthesized molecule from the solid support and remove all acid-labile protecting groups.
Materials:
-
Peptidyl-resin containing the 1H-pyrrolo[3,2-b]pyridine moiety
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon stream
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.[7]
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate to a small volume using a stream of nitrogen or a rotary evaporator.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum. The product can then be purified by reverse-phase HPLC.
Visualization of the Workflow
Below is a diagram illustrating the key stages of incorporating this compound into a solid-phase synthesis workflow.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
Troubleshooting & Optimization
Troubleshooting solubility of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in biological buffers
Introduction: Navigating the Solubility Challenges of a Promising Heterocycle
Welcome to the technical support guide for 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This molecule, featuring a 4-azaindole core, is of significant interest in medicinal chemistry and drug discovery. However, its planar, fused-ring structure combined with a carboxylic acid moiety presents a common yet critical experimental hurdle: poor aqueous solubility under typical biological conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with a logical, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental context.
Section 1: Understanding the Core Problem
Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS?
A1: The limited solubility stems from a conflict between the molecule's solid-state properties and its chemical structure in solution.
-
Crystal Lattice Energy: In its solid form, the compound's planar structure allows for efficient molecular packing, leading to strong intermolecular forces (crystal lattice energy). A significant amount of energy is required to break apart this stable crystal structure before the molecule can even begin to dissolve.[1]
-
pH-Dependent Ionization: The key to its solubility lies with the carboxylic acid (-COOH) group. The solubility of carboxylic acids is fundamentally dictated by the pH of the solution.[2][3]
-
At Low pH (Acidic): The carboxylic acid group remains protonated (-COOH). This neutral form is significantly less polar, making it less soluble in water.[4]
-
At High pH (Basic): The carboxylic acid group loses a proton (deprotonates) to form a negatively charged carboxylate ion (-COO⁻). This charged species is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[5][6]
-
Most standard biological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, are near neutral. While this pH is likely above the compound's pKa, the equilibrium may not be sufficiently shifted to overcome the strong crystal lattice forces, resulting in poor dissolution.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [7] |
| Molecular Weight | 162.15 g/mol | [7] |
| XLogP3 (Predicted) | 0.6 | [7] |
Section 2: The Standard Approach and Its Pitfall: DMSO Stock & Precipitation
Q2: I prepared a 10 mM stock in 100% DMSO, but it crashes out of solution when I add it to my cell culture media or PBS. What is happening?
A2: This is the most common issue encountered and is known as solvent-shift precipitation.[8][9]
The Mechanism: this compound is likely very soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[10] When you create a concentrated stock, the DMSO acts as an excellent solvent. However, when you introduce a small volume of this stock into a large volume of aqueous buffer, two things happen simultaneously:
-
The DMSO rapidly disperses, and its concentration plummets.
-
The compound is suddenly exposed to a solvent environment (mostly water) in which it has very low intrinsic solubility.
The concentration of your compound in this new aqueous environment is now far above its thermodynamic solubility limit, causing it to rapidly precipitate or "crash out."[9] This leads to an unknown and unquantifiable final concentration in your assay, invalidating the experimental results.[8]
Troubleshooting Workflow for DMSO-Induced Precipitation
This workflow provides a logical sequence of steps to address precipitation upon dilution of a DMSO stock.
Caption: Decision tree for addressing compound precipitation.
Section 3: Advanced Solubilization Strategies
If lowering the compound and DMSO concentration is not feasible or effective, the next step is to modify the formulation.
Q3: How can I leverage pH to my advantage to create a usable aqueous stock solution?
A3: You can create a moderately concentrated primary stock solution by dissolving the compound in a dilute basic solution. This forces the carboxylic acid into its highly soluble carboxylate salt form.[6]
Principle: By adding a base like Sodium Hydroxide (NaOH), you shift the equilibrium R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O completely to the right. The resulting sodium salt of your compound will be significantly more water-soluble. See Protocol 2 for a detailed methodology.
Caution:
-
Stability: Always confirm that your compound is stable at the basic pH used for dissolution. A short-term exposure for dissolution is generally safe, but long-term storage in a basic solution should be validated.
-
Buffer Capacity: When adding this basic stock to your final buffered solution (e.g., HEPES, PBS), ensure the buffer's capacity is sufficient to absorb the added base and maintain the desired final pH.
Q4: What are solubilizing excipients and how do I use them?
A4: Solubilizing excipients are inactive ingredients added to a formulation to increase the solubility of the active compound.[11] The two most common classes for in-vitro work are cyclodextrins and non-ionic surfactants.[12][13]
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Converts the acidic compound to its more soluble salt form.[6] | Highly effective for ionizable compounds; cost-effective. | Potential for compound instability at pH extremes; can alter final buffer pH. |
| Co-solvents (DMSO, Ethanol) | Increases solubility by reducing the polarity of the solvent system.[12] | Simple to implement; effective for many compounds. | Can be toxic to cells at higher concentrations; risk of precipitation on dilution.[14] |
| Cyclodextrins (e.g., HP-β-CD) | Forms an inclusion complex, where the hydrophobic compound sits inside the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves water solubility.[15] | Low cellular toxicity; well-defined 1:1 complex formation. | Can be expensive; may have a saturation limit; potential to interact with assay components. |
| Surfactants (e.g., Tween® 80) | Above the critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core.[12][15] | High solubilization capacity; widely used. | Can be cytotoxic; may interfere with protein assays or membrane integrity.[14] |
The Fundamental Relationship: pH and Solubility
The ionization state of the carboxylic acid is the single most important factor governing its aqueous solubility.
Caption: Equilibrium between soluble and insoluble forms.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Standard Preparation of a DMSO Stock Solution
-
Weigh out the desired amount of this compound into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Add the required volume of high-purity, anhydrous DMSO (≤0.02% water) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex vigorously for 1-2 minutes.
-
If solids remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect to ensure complete dissolution. The solution should be clear with no visible particulates.
-
Store appropriately (typically at -20°C or -80°C) with desiccant to prevent water absorption by the DMSO.
Protocol 2: pH-Assisted Solubilization for an Aqueous Stock
This protocol aims to create a 1 mM aqueous stock.
-
Target Calculation: For 1 mL of a 1 mM solution, you will need 0.162 mg of the compound.
-
Dissolution:
-
Weigh 0.162 mg of the compound into a sterile microcentrifuge tube.
-
Add 900 µL of sterile, nuclease-free water. The compound will likely not dissolve.
-
Prepare a fresh, sterile 0.1 M NaOH solution.
-
Add the 0.1 M NaOH dropwise (e.g., 1-2 µL at a time) while vortexing between additions.
-
Continue adding NaOH until the solid completely dissolves. The solution should become perfectly clear. Note the total volume of NaOH added.
-
-
pH Neutralization & Final Volume:
-
Prepare a fresh, sterile 0.1 M HCl solution.
-
Carefully add 0.1 M HCl in a volume equal to the amount of 0.1 M NaOH you added. This will neutralize the base.
-
Add sterile water to reach a final total volume of 1 mL.
-
Vortex thoroughly. The compound should remain in solution.
-
-
Validation: Always check the final pH of your stock solution and your final assay solution to ensure it is within the desired range for your experiment.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the absolute maximum concentration of DMSO I should have in my cell-based assay?
-
A: This is cell-line dependent, but a widely accepted upper limit is 0.5% (v/v). Many sensitive assays require ≤0.1%. Always run a vehicle control (buffer + equivalent % DMSO) to assess solvent toxicity.[14]
-
-
Q: My compound dissolved initially but then precipitated in the assay plate after a few hours. What's happening?
-
A: You likely achieved kinetic solubility, a supersaturated state, but not thermodynamic solubility. Over time, the unstable supersaturated solution equilibrates, and the excess compound precipitates to reach its true, lower thermodynamic solubility limit.[1] This indicates the final concentration is still too high for the final buffer conditions.
-
-
Q: Can I just heat the buffer to get the compound into solution?
-
A: Heating can increase the rate of dissolution and transiently increase solubility, but it is risky.[9] The compound may precipitate out again as the solution cools to the assay temperature (e.g., 37°C). Furthermore, heat can degrade the compound or sensitive buffer components (e.g., proteins in media). This approach is not recommended without thorough stability validation.
-
-
Q: Does the type of buffer matter? Is PBS different from Tris?
-
A: Yes, buffer choice can be critical. While pH is the primary driver, the buffer species themselves can interact with your compound.[16] For example, phosphate buffers can sometimes form insoluble salts with certain compounds. Amine-containing buffers like Tris can have a pKa that is highly sensitive to temperature changes, meaning a buffer made at room temperature will have a different pH at 37°C or 4°C.[17] If you suspect buffer-specific interactions, try switching to an alternative buffer system with a similar pH range (e.g., from PBS to HEPES).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. brainly.com [brainly.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. reddit.com [reddit.com]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. britannica.com [britannica.com]
- 7. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Solubilizer Excipients - Protheragen [protheragen.ai]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 16. Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pro.unibz.it [pro.unibz.it]
Optimizing reaction conditions for 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid synthesis
As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This document offers troubleshooting strategies and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity.
Technical Support Center: Synthesis of this compound
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, can be challenging. This guide provides practical solutions to common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 1H-pyrrolo[3,2-b]pyridine core structure?
A1: The synthesis of the 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) core often involves adapting classical indole syntheses. Key strategies include the Fischer indole synthesis, Bartoli synthesis, and transition-metal-mediated cyclizations.[1][2] The choice of route depends on the available starting materials and the desired substitution pattern. For instance, the Fischer indole synthesis is suitable for preparing 7-substituted-6-azaindoles, while the Bartoli synthesis is effective for 7-substituted 4- and 6-azaindoles.[2]
Q2: What is a typical final step in the synthesis of this compound?
A2: A common final step is the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.[3] This is typically achieved using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or ethanol.[4][5]
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: Many steps, especially those involving organometallic reagents, are highly temperature-sensitive. Careful temperature control can minimize side reactions like dimerization.[6]
-
Stoichiometry of Reagents: The precise amount of reagents, particularly strong bases like lithium diisopropylamide (LDA), is critical. An insufficient amount may lead to incomplete reaction, while an excess can promote side reactions.[6][7]
-
Inert Atmosphere: Reactions involving air- and moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of intermediates and reagents.
-
Order of Addition: In some cases, the order in which reagents are added can significantly impact the yield and purity of the product by influencing which reaction pathway is favored.[6][7]
Q4: How can I purify the final product, this compound?
A4: Purification can often be achieved by recrystallization from a suitable solvent system. Due to the carboxylic acid and the basic nitrogen in the pyridine ring, the compound is amphoteric, and its solubility is pH-dependent. Adjusting the pH of the aqueous solution to the isoelectric point will cause the product to precipitate, which can then be collected by filtration. If further purification is needed, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) can be employed.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I address them?
A: Low yields can stem from several factors, from the initial cyclization to the final hydrolysis.
Potential Causes & Solutions:
-
Incomplete Cyclization:
-
Explanation: The formation of the pyrrolo[3,2-b]pyridine core is often the most challenging step. Incomplete reaction can be due to insufficiently strong reaction conditions or deactivation of the catalyst.
-
Solution:
-
Re-evaluate your synthetic route: For Fischer indole-type syntheses, ensure the acid catalyst is strong enough and the temperature is optimal for the cyclization and elimination of ammonia.[8]
-
For transition-metal-catalyzed reactions: Ensure the catalyst is active and the ligands are appropriate for the desired transformation. Consider screening different catalysts and reaction conditions.[9]
-
-
-
Side Reactions:
-
Explanation: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction in syntheses using strong bases is the dimerization of the starting picoline derivative.[7]
-
Solution:
-
Control Temperature: Maintain the recommended temperature throughout the reaction. For reactions involving lithiated species, this often means temperatures at or below -40 °C.[7]
-
Optimize Reagent Addition: Adding the lithiated species to the electrophile (or vice versa, depending on the specific reaction) can sometimes minimize self-condensation.[6]
-
-
-
Inefficient Hydrolysis of the Ester Precursor:
-
Explanation: The hydrolysis of the ester to the carboxylic acid may not go to completion, especially if the ester is sterically hindered or if the reaction conditions are not optimal.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Choice of Base: Lithium hydroxide is sometimes more effective than sodium hydroxide for the hydrolysis of hindered esters.
-
Solvent System: Ensure a homogenous solution. A co-solvent like methanol, ethanol, or THF with water is typically used.[4][5]
-
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My TLC/LC-MS analysis shows multiple spots/peaks in my crude product. What are these impurities and how can I avoid them?
A: The presence of multiple impurities suggests that side reactions are occurring or that the reaction has not gone to completion.
Potential Impurities & Mitigation Strategies:
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Increase reaction time/temperature, ensure proper stoichiometry of reagents. |
| Decarboxylated Product (1H-pyrrolo[3,2-b]pyridine) | The carboxylic acid product can be unstable under certain conditions, particularly in the presence of strong acid and heat, leading to decarboxylation.[10][11][12][13] | Avoid excessive heat and strong acidic conditions during workup and purification. Purify the product promptly after synthesis. |
| Dimerized Byproducts | Self-condensation of starting materials, especially when using strong bases like LDA.[7] | Maintain low temperatures and consider reverse addition of reagents.[6] |
| Over-alkylation/acylation | If protecting groups are used, their removal might be incomplete, or side reactions at other positions of the heterocyclic core might occur. | Use robust protecting groups and ensure their complete removal. Optimize reaction conditions to favor regioselectivity. |
Experimental Workflow & Diagrams
General Synthetic Workflow
The synthesis of this compound typically follows a multi-step process, beginning with the construction of the core heterocyclic system, often as an ester, followed by hydrolysis.
Caption: General synthetic workflow for this compound.
Troubleshooting Low Yield
This decision tree can help diagnose the cause of low yields.
Caption: Decision tree for troubleshooting low reaction yields.
Potential Side Reactions
Understanding potential side reactions is key to optimizing the synthesis.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 2. baranlab.org [baranlab.org]
- 3. 1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER | 800401-64-3 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated troubleshooting guide for the crystallization of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. This molecule, an important azaindole scaffold in medicinal chemistry, possesses characteristics that can present unique challenges during crystallization, a critical step for purification and solid-state form control.[1][2] This guide is structured as a series of frequently asked questions to directly address common issues encountered in the lab. We will explore not just the "how" but the fundamental "why" behind each troubleshooting step, empowering you to make informed decisions in your process development.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of an oil or amorphous solid instead of crystals. What's happening and how can I fix it?
A1: This phenomenon, known as "oiling out," is a common challenge that occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system. For a molecule like this compound, with its multiple hydrogen bonding sites, the interaction with the solvent is complex. Oiling out is typically driven by excessively high supersaturation, causing the compound to separate into a liquid phase before it has a chance to organize into an ordered crystal lattice.
Causality and Underlying Principles:
-
High Supersaturation: Rapid cooling or the abrupt addition of a large volume of anti-solvent creates a thermodynamic driving force so high that the kinetic barrier to nucleation is overcome too quickly, favoring a disordered, liquid-like state.[]
-
Impurities: The presence of impurities can depress the melting point of your compound and interfere with the lattice formation, promoting the formation of oils.[4][5] Even small amounts of residual reactants or side products can have a significant impact.[6][7]
Troubleshooting Protocol:
-
Reduce the Cooling Rate: The most straightforward approach is to slow down the entire cooling process. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. This gradual reduction in temperature maintains a state of moderate supersaturation, which favors crystal growth over nucleation.[8][9]
-
Increase the Solvent Volume: Your system may be too concentrated. Re-heat the solution until the oil redissolves and add a small amount (10-20% additional volume) of the primary solvent.[10] This lowers the saturation point at any given temperature, reducing the driving force for oiling out.
-
Change the Solvent System: If the above steps fail, a change in solvent is warranted. Oiling out is often seen in solvent systems where the compound is extremely soluble. Try a solvent in which the compound has slightly lower, but still significant, temperature-dependent solubility.
-
Introduce Seed Crystals: If you have a small amount of crystalline material from a previous batch, introduce a single, tiny crystal (a "seed") into the solution once it is saturated and has cooled slightly.[11][12] The seed crystal provides a pre-existing template for molecules to deposit onto, bypassing the kinetic barrier of primary nucleation and promoting controlled growth.
Below is a decision tree to guide you through troubleshooting this specific issue.
Caption: Troubleshooting Decision Tree for Oiling Out.
Q2: The crystal size is too small (fine needles), making filtration and drying difficult. How can I grow larger crystals?
A2: The formation of fine needles indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This is another consequence of high supersaturation, where many small nuclei form simultaneously, competing for the available solute and thus not having the opportunity to grow large.[11]
Causality and Underlying Principles:
-
Nucleation vs. Growth: Crystallization is a two-step process: nucleation (the formation of new, tiny crystalline entities) and growth (the addition of molecules to existing crystals). To get large crystals, you must create conditions that favor growth over nucleation. This is typically achieved in a region of "metastable" supersaturation, where spontaneous nucleation is slow, but growth on existing crystals can still occur.
-
Solvent Influence: The solvent can influence the crystal habit (the external shape). Strong interactions between the solvent and specific crystal faces can inhibit growth in that direction, potentially leading to needle-like or plate-like morphologies.[5]
Troubleshooting Protocol:
-
Minimize Supersaturation: As with oiling out, the key is to reduce the level of supersaturation.
-
Slower Cooling: This is the most effective method.[9] A very slow, controlled cooling ramp allows a small number of nuclei to form and then grow steadily as the solubility decreases.
-
Slow Evaporation: In a solvent system where your compound is moderately soluble at room temperature, you can allow the solvent to evaporate slowly over several days.[8][13] This gradually increases the concentration to the point of crystallization. Cover the vessel with a cap or foil pierced with a few small holes.[8][13]
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble.[14] The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting the growth of a few large crystals.[14]
-
-
Re-evaluate the Solvent System: Try a solvent that has a shallower solubility curve (i.e., where solubility changes less dramatically with temperature). This makes it easier to maintain a state of moderate supersaturation during cooling.
-
Utilize Ostwald Ripening: After initial crystallization, hold the mixture of crystals and mother liquor at a constant temperature for an extended period (hours to days). During this process, smaller, higher-energy crystals will redissolve and deposit onto larger, more stable crystals, leading to an overall increase in average crystal size.
Q3: My crystallization process shows poor batch-to-batch reproducibility. What factors should I investigate?
A3: Poor reproducibility is almost always due to insufficient control over critical process parameters. Crystallization is a sensitive process, and minor, unrecorded variations can lead to significant differences in yield, crystal form, and particle size.[5]
Causality and Underlying Principles:
-
Process Memory: The history of the starting material (e.g., its impurity profile) and the exact thermal and physical history of the solution (e.g., maximum temperature reached, agitation rate) can influence the nucleation behavior in subsequent experiments.
-
Critical Parameters: In any crystallization, there are key variables that must be precisely controlled to ensure a consistent outcome.[5][15]
Critical Parameters to Standardize:
-
Purity of Starting Material: Ensure the purity of your this compound is consistent between batches (verified by HPLC or NMR). Impurities are a primary source of variability.[4][16]
-
Solvent Quality and Volume: Use solvents from the same source/grade and ensure they are dry (unless water is part of the system). Measure solvent volumes precisely; do not estimate.
-
Dissolution Temperature and Time: Always heat to the same maximum temperature and hold for the same amount of time to ensure complete dissolution and to erase any "memory" of previous solid forms.
-
Cooling Profile: This is one of the most critical parameters. Use a programmable cooling bath if possible. If not, document your method precisely (e.g., "cool from 80°C to 20°C over 4 hours").
-
Agitation: The stirring rate affects heat and mass transfer and can influence nucleation kinetics. Use the same stir bar/impeller and a consistent RPM for each batch. Avoid mechanical shock or scratching the flask, which can induce uncontrolled nucleation.[8]
The general workflow below highlights the key stages where control is essential.
Caption: A Controlled Cooling Crystallization Workflow.
Q4: How do I select an appropriate solvent system for this compound?
A4: Solvent selection is the cornerstone of developing a successful crystallization process. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below. For this compound, its structure provides key clues. The carboxylic acid, pyrrole N-H, and pyridine nitrogen are all capable of strong hydrogen bonding.
Solvent Screening Strategy:
-
Start with Polar Protic Solvents: Alcohols (e.g., ethanol, isopropanol) and water are excellent starting points due to their ability to form hydrogen bonds. Studies on similar pyridine carboxylic acids show high solubility in these solvents.[17][18]
-
Evaluate Polar Aprotic Solvents: Solvents like acetonitrile, acetone, or ethyl acetate can also be effective. They can accept hydrogen bonds but cannot donate them as effectively as protic solvents.
-
Consider Anti-Solvents: Nonpolar solvents like hexanes, heptane, or toluene, in which the compound is likely insoluble, are excellent candidates for use as anti-solvents in combination with a primary solvent.[14]
Data Summary Table:
| Solvent Class | Example Solvents | Expected Behavior for this compound | Use Case |
| Polar Protic | Water, Ethanol, IPA | High solubility, especially when hot. Good potential for single-solvent cooling crystallization.[17][18] | Primary solvent for cooling crystallization. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to good solubility. May provide a different crystal form (polymorph) compared to protic solvents. | Primary solvent or co-solvent. |
| Ethers | THF, 2-MeTHF | Lower solubility than alcohols, but may be useful. | Co-solvent or part of a binary system. |
| Nonpolar | Heptane, Toluene | Very low to negligible solubility. | Anti-solvent for precipitation from a good solvent. |
Experimental Protocol for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of your compound into several small vials.
-
To each vial, add a different test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.
-
For solvents where the compound is sparingly soluble at room temperature, heat the vial gently to determine if solubility increases significantly.
-
Cool the vials that required heating. Observe for crystal formation. The best single solvents will show a large difference in solubility between hot and cold conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To [chem.rochester.edu]
- 12. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. syrris.com [syrris.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Introduction: Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (also known as 4-azaindole-2-carboxylic acid). This molecule is a critical heterocyclic building block in medicinal chemistry, forming the core of various pharmacologically active agents. However, its scale-up synthesis is not without challenges, often involving competing side reactions, purification difficulties, and yield optimization issues. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities. It provides in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the synthesis. The answers provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your own lab.
Question 1: My overall yield is consistently low after scaling up the synthesis. What are the most likely causes and how can I address them?
Answer: Low yield on scale-up is a multifaceted problem. The root cause often lies in issues that are less apparent at the bench scale, such as mass and heat transfer limitations, or incomplete reactions. Let's break down the primary suspects:
-
Incomplete Hydrolysis of the Ester Precursor: The final step in many synthetic routes is the saponification (hydrolysis) of a corresponding ester (e.g., methyl or ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate). On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, causing the reaction to stall.
-
Causality: The hydrolysis is typically a biphasic reaction or involves solids. Inadequate agitation fails to create the necessary interfacial area for the reaction to proceed efficiently.
-
Solution: Increase the mechanical stirring rate and consider using an overhead stirrer with a properly designed impeller (e.g., pitch-blade or anchor) to ensure homogeneity. Also, confirm you are using a sufficient stoichiometric excess of the base (e.g., 2-3 equivalents of NaOH or LiOH). Monitor the reaction by HPLC until the ester starting material is consumed (<1%).
-
-
Product Degradation via Decarboxylation: this compound can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions, leading to the formation of 1H-pyrrolo[3,2-b]pyridine.
-
Causality: The mechanism of decarboxylation for pyridine carboxylic acids is well-documented and can be accelerated by heat.[1][2] During a lengthy work-up or distillation of solvents at elevated temperatures, you can lose a significant portion of your product. The stability of the intermediate carbanion/zwitterion plays a key role.[1]
-
Solution: During the acidic work-up to precipitate the product, use an ice bath to maintain a low temperature (<10 °C). Concentrate your reaction mixture under reduced pressure at the lowest feasible temperature (e.g., <40 °C).
-
-
Sub-optimal Reaction Conditions in the Ring-Forming Step: Many syntheses of azaindoles, such as the Hemetsberger–Knittel synthesis, are sensitive to reaction parameters.[3] A condition that works on a 1-gram scale may not be optimal for a 1-kilogram scale due to differences in heat transfer.
-
Causality: Exothermic events can cause localized "hot spots" in a large reactor, leading to side-product formation. Conversely, inefficient heating can result in an incomplete reaction.
-
Solution: Implement controlled addition of reagents for highly exothermic steps. Use a reactor jacket with a temperature control unit to maintain a consistent internal temperature. A small-scale calorimetry study (if available) can help predict the thermal profile of the reaction upon scale-up.
-
Question 2: I am observing a significant amount of the decarboxylated impurity in my final product. How can I minimize its formation?
Answer: This is a classic challenge with many heteroaromatic carboxylic acids. Minimizing the formation of the decarboxylated byproduct, 1H-pyrrolo[3,2-b]pyridine, requires careful control of temperature and pH during the reaction and work-up.
-
Mechanism of Decarboxylation: The decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by strong acids.[4] Protonation of the pyrrole ring facilitates the elimination of CO2. Similarly, high temperatures provide the activation energy needed for this elimination. The presence of the pyridine nitrogen can also influence the electronic stability of intermediates, affecting the rate of decarboxylation.[1][5]
-
Mitigation Strategies:
-
Temperature Control During Work-up: This is the most critical factor. After hydrolysis of the ester, the reaction mixture is typically basic. The product is isolated by acidifying the solution to its isoelectric point to cause precipitation. This acidification step must be performed at low temperatures (0-5 °C) to suppress the rate of decarboxylation.
-
Avoid Strong Acidic Conditions: When adjusting the pH, use a milder acid like acetic acid or add a stronger acid (e.g., 1M HCl) slowly and controllably to avoid localized areas of very low pH. The goal is to reach the precipitation point (typically pH 3-5) without overshooting into a strongly acidic regime where the product is more soluble and decarboxylation is faster.
-
Minimize Reaction Time: Ensure the preceding ester hydrolysis step is driven to completion efficiently so that the basic solution containing the carboxylate salt does not need to be heated for extended periods.
-
Troubleshooting Decision Tree for Low Yield
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a key heterocyclic building block in modern drug discovery. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve the yield and purity of your target compound.
The synthesis of azaindoles, such as the 1H-pyrrolo[3,2-b]pyridine core, can be challenging. The inherent electron-deficient nature of the pyridine ring often complicates classical indole synthesis methodologies, potentially leading to low yields or requiring harsh reaction conditions.[1][2] This guide focuses on the critical final step of many synthetic routes: the saponification of an ester precursor, typically Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and the subsequent purification of the desired carboxylic acid.
General Synthetic Workflow
A prevalent and effective strategy for obtaining the target acid involves a two-stage process. First, the 1H-pyrrolo[3,2-b]pyridine core is constructed with an ester group at the 2-position. This is followed by a carefully controlled hydrolysis (saponification) to yield the final carboxylic acid.
Caption: Assumed two-stage synthetic workflow for the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low after the final hydrolysis and workup step. What are the most likely causes?
Answer: Low yield in the final stage is a frequent challenge and typically points to one of three issues: incomplete hydrolysis of the starting ester, degradation of the product during workup, or mechanical losses during isolation.
Causality & Diagnosis:
-
Incomplete Hydrolysis: The saponification may have stalled. Before workup, you must confirm the complete consumption of the starting ester. A simple TLC or LCMS analysis of an aliquot from the reaction mixture is essential. The starting ester will be significantly less polar than the product carboxylic acid.
-
Product Degradation (Decarboxylation): Azaindole-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic conditions or at elevated temperatures.[3] If you observe gas evolution during your acidic workup or require high heat for purification, you are likely losing product.
-
Poor Precipitation/Isolation: The product's solubility at the final pH of your aqueous workup is critical. If the pH is not optimal for precipitation, a significant amount of your product may remain in the filtrate.
The following flowchart can help diagnose the issue:
Caption: Troubleshooting workflow for diagnosing low yield.
Q2: The hydrolysis of my ethyl ester is slow or incomplete. How can I optimize the reaction conditions?
Answer: Optimizing the saponification requires balancing reactivity with the stability of the heterocyclic core. The choice of base, solvent, and temperature are all critical parameters that must be tailored to your substrate.
Expertise & Causality:
-
Choice of Base: Lithium hydroxide (LiOH) is often the preferred base. It is less nucleophilic than NaOH or KOH, reducing the risk of undesired side reactions. Furthermore, the resulting lithium carboxylate salt is often less soluble in mixed aqueous/organic solvents, which can help drive the reaction to completion.
-
Solvent System: A mixture of a water-miscible organic solvent (like THF, methanol, or dioxane) and water is necessary. The organic solvent ensures the solubility of the starting ester, while water is required for the hydroxide ions. A common ratio is 2:1 or 3:1 organic solvent to water.
-
Temperature: While heating can accelerate the reaction, it also increases the risk of side reactions or degradation of the azaindole core. Start at room temperature and gently heat to 40-50°C only if the reaction is sluggish.
Data-Driven Optimization:
| Parameter | Option 1 (Mild) | Option 2 (Standard) | Option 3 (Forced) | Rationale & Key Considerations |
| Base | LiOH·H₂O | NaOH | KOH | LiOH is often preferred for sensitive substrates. NaOH is a cost-effective standard. KOH is more reactive but can be harsher. |
| Equivalents | 1.5 - 2.0 eq | 2.0 - 3.0 eq | 3.0 - 5.0 eq | Use a sufficient excess to drive the reaction and neutralize any acidic impurities. Monitor pH. |
| Solvent | THF / H₂O (3:1) | Methanol / H₂O (2:1) | Dioxane / H₂O (2:1) | THF is easily removed. Methanol can lead to transesterification if not fully hydrolyzed. Dioxane allows for higher temperatures. |
| Temperature | 20 - 25 °C | 40 - 50 °C | 60 - 80 °C | Start at room temperature. Only increase heat if reaction stalls (monitor by TLC/LCMS). High temps risk degradation. |
| Time | 12 - 24 h | 4 - 12 h | 1 - 4 h | Reaction progress is the only true indicator; do not run for a fixed time without monitoring. |
Q3: How do I perform the workup and purification to avoid decarboxylation and isolate a pure product?
Answer: A carefully controlled, mild acidic workup followed by a suitable purification method is crucial.
Authoritative Protocol (Self-Validating System):
-
Cooling (Critical Step): Once the reaction is complete (confirmed by TLC/LCMS), cool the reaction vessel to 0-5 °C in an ice-water bath. This minimizes the exothermic reaction during neutralization and protects the product.
-
Solvent Removal (Optional): If you used a volatile organic solvent like THF or methanol, you can remove it under reduced pressure (while keeping the solution cool). This can often aid in cleaner precipitation.
-
Neutralization: While stirring vigorously, slowly add 1M HCl or 10% aqueous acetic acid dropwise. Monitor the pH continuously. The product will precipitate as you approach its isoelectric point (typically pH 4-6 for such compounds). Adding the acid too quickly can create localized areas of high acidity, promoting decarboxylation.
-
Precipitation & Aging: Continue stirring the resulting slurry at 0-5 °C for at least 30-60 minutes after the final pH is reached. This "aging" process allows for complete precipitation and can improve the crystal structure, making filtration easier.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold, non-polar solvent like diethyl ether or hexane (to remove non-polar organic impurities).
-
Drying: Dry the product under vacuum at a low temperature (<40 °C). Do not use a high-temperature oven.
-
Recrystallization (If Necessary): If the product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) is the preferred method for purification. Avoid boiling for extended periods.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the hydrolysis reaction?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase like 10% Methanol in Dichloromethane. The starting ester (less polar) will have a high Rf value, while the product carboxylic acid (highly polar) will have a very low Rf value, often staying at the baseline. The disappearance of the starting material spot is the primary indicator of completion. For more quantitative analysis, LCMS is ideal.
-
-
Q: My final product is colored. Is this normal and how can I remove the color?
-
A: A slight off-white or tan color can be common due to minor impurities. If the color is intense (dark brown or black), it may indicate degradation. You can often remove color by treating a solution of the crude product with a small amount of activated charcoal before a final filtration or recrystallization step.
-
-
Q: What are the best storage conditions for this compound?
-
A: The compound should be stored in a cool, dry, dark place under an inert atmosphere (like argon or nitrogen) if possible. This minimizes the potential for slow degradation over time.
-
-
Q: Are there alternative synthetic routes that avoid the hydrolysis step?
-
A: Yes, modern synthetic methods are continuously being developed. For instance, some palladium-catalyzed cyclization reactions can be designed to directly yield the carboxylic acid, though these often require more specialized starting materials and catalysts.[4] For most applications, the ester hydrolysis route remains a reliable and scalable option.
-
References
Preventing side reactions in the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides
Welcome to the technical support center for the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. As a scaffold of significant interest in medicinal chemistry, mastering its derivatization is key to successful discovery programs. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, detailing the underlying chemistry and providing actionable protocols.
Problem 1: Low or No Yield of the Desired Amide
Q: My LC-MS analysis shows mostly unreacted this compound and some degradation. What are the likely causes and how can I improve the yield?
A: This is a frequent issue stemming from either inefficient activation of the carboxylic acid or decomposition of the starting material. Let's break down the potential causes and solutions.
1. Inefficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires an activating agent. If the activation is incomplete, the reaction will not proceed.
-
Causality: The lone pair on the amine nitrogen is basic and will readily deprotonate the carboxylic acid, forming an unreactive ammonium carboxylate salt. The coupling reagent's role is to convert the hydroxyl of the carboxylic acid into a better leaving group, creating a highly electrophilic acyl species that the amine can attack.
-
Solution:
-
Choice of Coupling Reagent: For heterocyclic acids, robust uronium/aminium or phosphonium salts like HATU , HBTU , or PyBOP are often more effective than carbodiimides (e.g., EDC, DCC). Propanephosphonic acid anhydride (T3P® ) is another excellent choice, known for its high reactivity and clean workups.[1]
-
Reaction Conditions: Ensure anhydrous conditions. Water can hydrolyze the activated intermediate back to the starting carboxylic acid. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize the generated HCl or HOBt.
-
2. Starting Material Decomposition via Decarboxylation: Pyrrole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly heat and strong acid.[2][3][4][5]
-
Causality: Protonation of the pyrrole ring increases its electron deficiency, facilitating the cleavage of the C-C bond between the ring and the carboxyl group.[2][5]
-
Solution:
-
Temperature Control: Avoid high temperatures. Most modern coupling reactions proceed efficiently at room temperature or even 0 °C. If the reaction is sluggish, consider gentle warming to 40-50 °C, but monitor for byproduct formation.
-
pH Control: Avoid strongly acidic conditions. If your amine is used as a hydrochloride salt, ensure you add at least two equivalents of a non-nucleophilic base: one to free the amine and one to facilitate the coupling.
-
Visualizing the Key Reaction Pathways
Caption: Desired vs. Undesired Reaction Pathways.
Problem 2: Product is Impure After Workup, with Byproducts that are Difficult to Separate
Q: My crude product shows multiple spots on TLC and peaks in the LC-MS that are not my starting materials or desired product. How do I identify and prevent these impurities?
A: Impurities often arise from side reactions with the coupling reagents themselves or from the inherent reactivity of the pyrrolopyridine core.
1. Coupling Reagent-Related Byproducts:
-
Carbodiimides (DCC/EDC): These form urea byproducts (dicyclohexylurea - DCU, or ethyl-dimethylaminopropylurea - EDU). DCU is notoriously insoluble in many organic solvents and can be difficult to remove, while EDU is water-soluble but can sometimes complicate extraction if the product is also polar.
-
Solution: Filter the reaction mixture to remove precipitated DCU. For EDC, perform an aqueous wash to remove the water-soluble EDU. If purification remains challenging, switch to a reagent like T3P, whose byproducts are highly water-soluble phosphoric acids and easily removed with a basic wash.[1]
-
-
Uronium/Aminium Reagents (HATU/HBTU): These generate tetramethylurea (TMU) and either HOAt or HOBt as byproducts. TMU is a polar, high-boiling point solvent that can be very difficult to remove by standard chromatography or evaporation.[6]
-
Solution: Minimize the excess of HATU/HBTU used. During workup, perform multiple aqueous washes. If TMU persists, a reverse-phase flash chromatography or recrystallization may be necessary.
-
2. Heterocycle-Related Side Reactions:
-
N-Acylation of Pyrrole: The pyrrole nitrogen is nucleophilic and can be acylated by the activated carboxylic acid intermediate, leading to a dimeric or oligomeric byproduct. This is especially problematic if the reaction is slow or if there is a high concentration of the activated intermediate.
-
Causality: The pyrrole nitrogen, while part of an aromatic system, retains nucleophilic character.[7][8] It can compete with the intended amine nucleophile.
-
Solution:
-
Protecting Group Strategy: If N-acylation is a persistent issue, protect the pyrrole nitrogen before amide coupling. Common protecting groups include Boc, SEM, or a simple tosyl (Ts) group. The choice depends on the downstream stability requirements.
-
Reaction Order: Add the coupling reagent to a mixture of the carboxylic acid and the amine. This "one-pot" approach ensures that the amine is present to trap the activated intermediate as soon as it forms, minimizing its lifetime and the chance for side reactions.
-
-
Table 1: Troubleshooting Common Impurities
| Impurity Source | Identification (Typical Mass) | Prevention Strategy | Purification Tip |
| DCC Byproduct | Dicyclohexylurea (DCU), m/z = 225.2 | Use EDC or T3P instead. | Filter crude reaction mixture before workup. Recrystallize from acetonitrile.[9] |
| HATU Byproduct | Tetramethylurea (TMU) | Use minimal excess HATU (1.05 eq). | Multiple aqueous washes. Reverse-phase chromatography. |
| N-Acylation | Dimer of starting acid + product, or oligomers | Protect pyrrole nitrogen (e.g., with Boc). | Standard silica gel chromatography (byproduct is often much less polar). |
| Decarboxylation | Pyrrole core, m/z = 118.1 | Avoid heat and acidic conditions. | Volatile; can often be removed under high vacuum. |
Problem 3: Racemization of a Chiral Center
Q: The amine I am coupling contains a stereocenter, and my final product shows partial or complete racemization. What causes this and how can it be prevented?
A: Racemization is a significant risk in amide bond formation, especially when coupling N-protected amino acids or chiral amines.
-
Causality: The primary mechanism for racemization of an activated α-amino acid is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[10] The α-proton of this intermediate is highly acidic and can be abstracted by a base (even the amine nucleophile), leading to loss of stereochemical integrity. While the pyrrolopyridine acid itself is achiral, if it is activated and the amine is slow to react, the amine's stereocenter could be at risk if it has an adjacent acidic proton. More commonly, if you are coupling a chiral carboxylic acid to an amine, this is a major concern.
-
Solution:
-
Use Additives: When using carbodiimides like EDC, always include a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) was the classic choice, but 1-hydroxy-7-azabenzotriazole (HOAt ) and Oxyma Pure® are generally more effective.[11][12] These additives form active esters that are more resistant to oxazolone formation.
-
Choose the Right Reagent: Uronium reagents based on HOAt (like HATU ) are specifically designed to minimize racemization.[11] T3P is also reported to be very effective for coupling epimerization-prone substrates.[1]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine (TEA). TEA is more likely to abstract the α-proton.
-
Temperature: Keep the reaction temperature low (0 °C to room temperature).
-
Visualizing the Racemization Pathway
Caption: Competing pathways for aminolysis vs. oxazolone formation.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent to start with for this scaffold?
For the this compound scaffold, HATU in combination with DIPEA in an anhydrous polar aprotic solvent like DMF or NMP is an excellent starting point. It is highly efficient, has a low risk of racemization, and is generally effective for electron-deficient heterocyclic acids. T3P® is another outstanding choice, particularly for scalability and ease of byproduct removal.
Q2: My final amide product is very polar and streaks on silica gel. What are some alternative purification strategies?
Polar amides can be challenging to purify via traditional normal-phase chromatography. Consider these alternatives:
-
Reverse-Phase Chromatography (C18): This is often the best method for polar compounds. Use a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% TFA or formic acid to improve peak shape.[13]
-
Ion-Exchange Chromatography: If your product has a basic handle (like the pyridine nitrogen), you can use a solid-phase extraction (SPE) cartridge with a strong cation exchanger (SCX). The product will bind to the resin, allowing neutral and acidic impurities to be washed away. The product can then be eluted with a solution of ammonia in methanol.[13]
-
Recrystallization: Don't underestimate this classic technique. For solid products, screening various solvents can yield highly pure material. Common solvents to try for polar amides include acetonitrile, ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[14]
Q3: Is it necessary to protect the pyrrole NH proton before coupling?
It is not always necessary, but it is a good strategy to consider if you are experiencing issues with low yields or N-acylated byproducts. Protection renders the pyrrole nitrogen non-nucleophilic, preventing it from competing with your desired amine. An N-Boc group is a good choice as it is typically stable to the coupling conditions and can be readily removed later with TFA.
Q4: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods.
-
TLC: Use a mobile phase that gives good separation between your starting acid (which should be polar and may stick to the baseline) and the less polar amide product (Rf typically 0.3-0.5). A common system is dichloromethane/methanol (e.g., 95:5 or 90:10).
-
LC-MS: This is the most definitive method. It allows you to track the disappearance of your starting material masses and the appearance of your product mass, while also revealing any side products.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. academic.oup.com [academic.oup.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
Addressing poor cell permeability of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives
Technical Support Center: 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Derivatives
Last Updated: 2026-01-04
Introduction
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The inclusion of a 2-carboxylic acid moiety is often critical for target engagement through specific charge-charge interactions. However, this same functional group frequently presents a major obstacle in drug development: poor cell permeability. At physiological pH, the carboxylic acid is typically ionized, increasing polarity and hindering passive diffusion across the lipophilic cell membrane.[1]
This guide provides a structured troubleshooting framework for researchers encountering permeability issues with this compound derivatives. It explains the causal relationships behind common experimental observations and offers validated strategies and detailed protocols to diagnose and overcome these challenges.
Troubleshooting Guide: From Assay Results to Actionable Solutions
This section is designed to help you interpret experimental data, identify the root cause of poor permeability, and select the appropriate optimization strategy.
Q1: My compound shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What is the likely cause and what should I do next?
A1: Low PAMPA permeability almost always points to a suboptimal physicochemical profile for passive diffusion.[2][3] PAMPA is a cell-free assay that isolates passive transport, so complexities like active transport or metabolism are not factors.[2][3][4] The primary culprits are typically high polarity (low lipophilicity) and an excessive number of hydrogen bond donors.
Immediate Diagnostic Steps:
-
Review Physicochemical Properties: Analyze your compound against established druglikeness guidelines, such as Lipinski's Rule of Five.[5][6] The carboxylic acid group itself contributes one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA).
-
Causality: A high number of HBDs/HBAs increases the energy penalty required to move the compound from the aqueous assay buffer into the lipophilic artificial membrane.[7] Similarly, a low octanol-water partition coefficient (LogP) indicates a preference for the aqueous phase over the lipid phase, resulting in poor membrane partitioning.[8]
Table 1: Key Physicochemical Properties Influencing Passive Permeability
| Property | Guideline (Lipinski's Rule of Five) | Rationale for Poor Permeability |
| Molecular Weight (MW) | < 500 Da | Larger molecules diffuse more slowly across the membrane.[9] |
| LogP (Lipophilicity) | < 5 | Low LogP indicates high polarity and poor partitioning into the lipid membrane.[8] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | High HBD count increases the desolvation energy penalty for membrane entry.[7] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | High HBA count also contributes to the desolvation penalty.[7] |
Strategic Solutions:
-
Strategy 1: Increase Lipophilicity.
-
Action: Systematically introduce lipophilic groups (e.g., methyl, ethyl, halo-) to other positions on the pyrrolopyridine ring or on other substituents. Be mindful that increasing lipophilicity can sometimes decrease solubility.
-
-
Strategy 2: Reduce Hydrogen Bonding Potential.
-
Action: Masking the carboxylic acid via a prodrug strategy is the most effective approach. Converting the acid to an ester (e.g., methyl or ethyl ester) neutralizes the charge and removes the acidic proton (HBD).[1][10][11] This modification dramatically reduces the polarity and desolvation penalty, often leading to a significant increase in passive permeability.[10] The ester is designed to be cleaved by intracellular esterases, releasing the active carboxylic acid inside the cell.[11]
-
-
Strategy 3: Leverage Intramolecular Hydrogen Bonds (IMHB).
-
Action: Introduce a nearby functional group that can form an IMHB with the carboxylic acid or other polar groups. An IMHB can "hide" polar functionality from the solvent, reducing the effective polarity of the molecule and lowering the desolvation energy penalty upon entering the membrane.[7][12][13]
-
Q2: My compound had acceptable PAMPA permeability, but it fails in the Caco-2 cell-based assay. Why is there a discrepancy?
A2: This is a classic signature of active efflux . The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that expresses various transporter proteins, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[14][15][16]
-
Causality: While your compound can passively diffuse into the Caco-2 cells (as predicted by PAMPA), efflux transporters actively pump it back out into the apical (donor) compartment.[17] This results in a low net flux from the apical to the basolateral side (A→B), leading to a measurement of low permeability.
Diagnostic Experiment: The Bidirectional Caco-2 Assay
To confirm efflux, you must perform a bidirectional assay, measuring permeability in both the A→B and B→A directions.
-
Efflux Ratio (ER): The key metric is the Efflux Ratio, calculated as ER = Papp(B→A) / Papp(A→B).[17]
-
Interpretation: An ER greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[15][17]
Workflow for Diagnosing Active Efflux
Caption: Workflow to diagnose active efflux using Caco-2 assays.
Strategic Solutions:
-
Strategy 1: "Block and Block." If the compound is a substrate of a known transporter like P-gp, consider co-administration with a known inhibitor (though this is complex for clinical development).
-
Strategy 2: Structure-Based Redesign. This is the preferred medicinal chemistry approach.
-
Action: Analyze the structure-activity relationship (SAR) of efflux. Make subtle structural modifications to disrupt recognition by the transporter. This can involve altering stereochemistry, adding bulky groups, or modifying hydrogen bonding patterns to reduce the compound's affinity for the efflux pump.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: When is a prodrug strategy the right choice? A prodrug approach is ideal when the parent compound has good target potency but is limited by a fundamental physicochemical flaw, such as the high polarity of a carboxylic acid.[10][18] If your this compound derivative is potent but has low PAMPA values, converting the acid to an ester prodrug is a high-priority strategy to test.[1]
-
FAQ 2: Can I improve permeability without making a prodrug? Yes. While the carboxylic acid is a major driver of low permeability, other parts of the molecule contribute. Systematically reducing the overall hydrogen bond donor count, breaking planarity, or fine-tuning lipophilicity can yield incremental gains. However, for a molecule with an essential carboxylic acid, these gains may be modest compared to the dramatic improvement often seen with a prodrug.
-
FAQ 3: What do the apparent permeability (Papp) values from my Caco-2 assay mean? Papp values are used to classify compounds into low, medium, or high permeability categories. While exact thresholds can vary by lab, a general classification is:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1.0 - 10.0 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s[14]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a standard procedure for assessing passive permeability.
Objective: To measure the rate of passive diffusion of a test compound across a lipid-infused artificial membrane.[2]
Materials:
-
96-well filter plate (e.g., hydrophobic PVDF membrane) (Donor Plate)
-
96-well acceptor plate
-
Lipid Solution (e.g., 1% lecithin in dodecane)[19]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[19]
-
Prepare Membrane: Gently dispense 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the solvent to evaporate completely (approx. 20 minutes).[4][19]
-
Prepare Donor Solution: Prepare the test compound solution at the final desired concentration (e.g., 10 µM) in PBS from the DMSO stock. The final DMSO concentration should be low (e.g., <1%).
-
Start Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.[19]
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[2][20]
-
Analyze: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).[4]
Data Calculation: The apparent permeability coefficient, Papp, is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for determining active transport and calculating the efflux ratio.
Objective: To measure compound permeability across a confluent monolayer of Caco-2 cells in two directions (apical-to-basolateral and basolateral-to-apical).[17]
Materials:
-
Caco-2 cells seeded on Transwell® inserts (typically 21-day culture)[14][15]
-
Transport buffer (e.g., HBSS, pH 7.4)
-
Test compound stock solution (10 mM in DMSO)
-
P-gp inhibitor (e.g., Verapamil) for mechanistic studies[16]
-
LC-MS/MS system for quantification
Procedure:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure tight junction integrity.[16] Values should be >600 Ω·cm².[14]
-
Prepare Solutions: Dilute the test compound to its final concentration (e.g., 10 µM) in transport buffer.[14]
-
Apical to Basolateral (A→B) Transport:
-
Add the compound-containing buffer to the apical (A, upper) compartment.
-
Add fresh buffer to the basolateral (B, lower) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the compound-containing buffer to the basolateral (B) compartment.
-
Add fresh buffer to the apical (A) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).[14][21]
-
Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver compartments of all wells. Quantify the compound concentration using LC-MS/MS.[14]
Data Calculation:
-
Calculate Papp (A→B) and Papp (B→A) using the rate of appearance of the compound in the receiver chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[17]
Diagram: Permeability Assay Relationship
Caption: Relationship between assays and measured transport mechanisms.
References
- 1. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sites.rutgers.edu [sites.rutgers.edu]
- 12. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Technical Support Center: Enhancing the Metabolic Stability of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you navigate the challenges of optimizing the metabolic stability of this important scaffold.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic liabilities of the this compound scaffold and initial strategies for improvement.
Q1: What are the primary metabolic liabilities of the 1H-pyrrolo[3,2-b]pyridine scaffold?
The 1H-pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocyclic system, is susceptible to several metabolic transformations. The primary metabolic pathways are typically mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Key metabolic hotspots often include:
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of electrophilic intermediates.[2] This is a common metabolic pathway for five-membered nitrogen-containing heterocycles.
-
Aromatic Hydroxylation: The pyridine ring can undergo hydroxylation, particularly at positions that are not sterically hindered. The electronic properties of substituents on the ring will influence the preferred site of metabolism.[2]
-
N-Oxidation: The pyridine nitrogen can be a site for N-oxidation, another common metabolic route for N-heterocyclic compounds.[3]
-
Metabolism of Substituents: The nature and position of substituents on the core scaffold play a crucial role. For instance, alkyl groups can undergo hydroxylation, while other functional groups may be subject to various Phase I and Phase II metabolic reactions.[4]
Q2: What initial strategies can be employed to improve the metabolic stability of these compounds?
Several strategies can be implemented during the lead optimization phase to enhance metabolic stability.[5][6] These approaches aim to block or reduce the rate of metabolic reactions at labile sites:
-
Steric Hindrance: Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes.
-
Electronic Modification: The introduction of electron-withdrawing groups can deactivate the aromatic rings towards oxidation.[3]
-
Metabolic Blocking: Replacing a hydrogen atom at a known metabolic hotspot with a fluorine atom or a methyl group can block oxidation at that position.[7]
-
Bioisosteric Replacement: Replacing a metabolically labile functional group with a bioisostere that is more resistant to metabolism can be an effective strategy.[8] For example, replacing a labile ester with a more stable amide.[3]
-
Deuteration: The replacement of hydrogen with deuterium at a site of metabolism can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[6][9]
Q3: Which in vitro assays are most suitable for assessing the metabolic stability of these compounds?
The choice of in vitro assay depends on the stage of drug discovery and the specific questions being addressed. The most commonly used systems are:
-
Liver Microsomes: This is a subcellular fraction containing the majority of CYP enzymes and is ideal for high-throughput screening of compounds to assess their Phase I metabolic stability.[1][9][10]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.[10][11][12] They are considered the "gold standard" for in vitro metabolism studies.[1]
-
Recombinant Enzymes: Using specific recombinant CYP enzymes can help to identify which particular enzyme is responsible for the metabolism of a compound.[1]
II. Troubleshooting Guides
This section provides step-by-step guidance for addressing specific experimental issues you may encounter.
Issue 1: Unexpectedly High In Vitro Metabolic Clearance in Liver Microsomes
You've synthesized a promising this compound derivative, but the initial liver microsome assay shows a very short half-life, indicating high metabolic clearance.
Troubleshooting Workflow:
References
- 1. bdj.co.jp [bdj.co.jp]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. nedmdg.org [nedmdg.org]
- 4. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibition: Profiling 1H-pyrrolo[3,2-b]pyridine Scaffolds Against Established Kinase Inhibitors
Introduction: The Kinase Conundrum and the Promise of Pyrrolopyridine Scaffolds
In the intricate signaling networks that govern cellular life, protein kinases stand as master regulators. Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and angiogenesis. The pursuit of selective and potent kinase inhibitors has therefore become a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a privileged structure, demonstrating significant potential for interacting with the ATP-binding pocket of various kinases.
This guide provides a comparative analysis of the therapeutic potential of kinase inhibitors built around the 1H-pyrrolo[3,2-b]pyridine scaffold. Due to the limited publicly available data on the specific molecule 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, we will use the FDA-approved multi-kinase inhibitor, Lenvatinib , as a representative example of a successful drug featuring a related quinoline core structure. Lenvatinib's clinical success and its well-characterized inhibitory profile against key oncogenic kinases provide a robust foundation for comparison.
We will objectively compare the performance of Lenvatinib against other established kinase inhibitors targeting similar signaling pathways, namely Sunitinib and Cabozantinib . This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support informed decision-making in kinase inhibitor research.
The Kinase Targets: A Focus on Angiogenesis and Tumor Progression
The inhibitors discussed in this guide primarily target receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. Understanding these targets is fundamental to appreciating the mechanism of action and rationale for inhibitor development.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR2 (KDR), are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR signaling can effectively starve the tumor and impede its growth.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers.[1]
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα plays a role in cell growth and division, and its overactivity can contribute to tumor development.[2]
-
c-Met (MET): The c-Met receptor, activated by hepatocyte growth factor (HGF), is involved in cell motility, invasion, and survival. Its dysregulation is linked to aggressive cancers and metastasis.[3]
-
RET Proto-Oncogene: RET is another RTK that, when mutated, can become a potent oncogenic driver in certain cancers, including thyroid and lung cancer.[2]
-
TIE-2: This RTK is primarily expressed on endothelial cells and is crucial for vascular stability and maturation.[4]
The multi-targeted nature of inhibitors like Lenvatinib, Sunitinib, and Cabozantinib allows them to simultaneously block multiple oncogenic pathways, offering a broader therapeutic window compared to highly selective inhibitors.[2][5]
Comparative Analysis of Kinase Inhibitor Potency
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies higher potency. The following table summarizes the biochemical IC50 values of Lenvatinib, Sunitinib, and Cabozantinib against key kinase targets.
| Kinase Target | Lenvatinib IC50 (nM) | Sunitinib IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR2 (KDR) | 0.74[5] | 80[6] | 0.035[7] |
| VEGFR1 (FLT1) | 1.3[5] | - | 3[8] |
| VEGFR3 (FLT4) | 0.71[5] | - | - |
| FGFR1 | 22[5] | - | - |
| PDGFRα | - | 2[6] | - |
| c-Kit | 11[5] | - | 4.6[7] |
| RET | 1.5[5] | - | 5.2[7] |
| c-Met | - | - | 1.3[7] |
| TIE-2 | - | - | 14.3[7] |
This data highlights the distinct yet overlapping inhibitory profiles of these three drugs. Lenvatinib demonstrates potent inhibition of VEGFR and RET kinases.[5] Sunitinib is a strong inhibitor of PDGFRβ and VEGFR2.[6] Cabozantinib exhibits very potent inhibition of c-Met and VEGFR2, along with activity against other kinases like RET and TIE-2.[7]
Experimental Methodologies: A Guide to In Vitro Profiling
To generate the comparative data presented above, a series of robust and validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase. The principle lies in quantifying the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.
Rationale: Luminescence-based assays, such as ADP-Glo™, offer high sensitivity, a broad dynamic range, and are amenable to high-throughput screening.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at the Km for the specific kinase to ensure accurate IC50 determination.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in kinase reaction buffer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the inhibitor solution to the wells.
-
Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 1-2 hours), ensuring the reaction is in the linear range.
-
-
Signal Detection (ADP-Glo™):
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Biochemical Kinase Inhibition Assay
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Rationale: Cell-based assays provide more physiologically relevant data as they account for factors like cell permeability and off-target effects.[10] Western blotting is a standard technique to detect changes in protein phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have an activated signaling pathway of interest (e.g., a cell line with a specific RTK mutation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein levels of the substrate) to determine the relative inhibition of phosphorylation at each inhibitor concentration.
-
Signaling Pathway Inhibition by a Multi-Targeted Kinase Inhibitor
Caption: Inhibition of multiple RTKs blocks key downstream signaling pathways.
Trustworthiness and Self-Validating Systems
The integrity of any comparative study rests on the trustworthiness of its data. The protocols described above are designed to be self-validating systems:
-
Positive Controls: The inclusion of a known potent inhibitor (e.g., staurosporine for biochemical assays or a clinically approved drug for cell-based assays) serves as a positive control to validate assay performance.
-
Dose-Response Curves: Generating full dose-response curves, rather than single-point inhibitions, provides a more accurate and reliable measure of inhibitor potency.
-
Orthogonal Assays: Confirming findings from biochemical assays with cell-based assays is crucial. A compound that is potent in a biochemical assay but inactive in a cellular assay may have poor cell permeability or be subject to efflux pumps, highlighting the importance of a multi-faceted approach.[11]
-
Selectivity Profiling: To assess the selectivity of a novel inhibitor, it should be screened against a panel of related and unrelated kinases. This helps to identify potential off-target effects and provides a more comprehensive understanding of its mechanism of action.
Conclusion: The Path Forward for Pyrrolopyridine-Based Kinase Inhibitors
The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The clinical success of Lenvatinib, with its related quinoline core, underscores the potential of such heterocyclic structures to effectively target key oncogenic kinases.[12] A rigorous and systematic approach to in vitro profiling, as outlined in this guide, is paramount for identifying and characterizing potent and selective drug candidates.
By employing robust biochemical and cell-based assays, researchers can generate high-quality, comparative data to guide structure-activity relationship (SAR) studies and advance the most promising compounds through the drug discovery pipeline. The ultimate goal is to develop next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Lenvatinib - Wikipedia [en.wikipedia.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Clinical efficacy of lenvatinib for the treatment of radioiodine‐refractory thyroid carcinoma: A systematic review and meta‐analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid as a Drug Scaffold
Introduction: The Pursuit of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and validation of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of novel therapeutics. The indole scaffold is a classic example, forming the core of numerous natural products and approved drugs.[1][2] However, the strategic modification of such core structures, for instance, through the introduction of nitrogen atoms to create bioisosteres like azaindoles, can significantly modulate and refine their pharmacological properties.[3][4]
The 1H-pyrrolo[3,2-b]pyridine system, a member of the azaindole family, has garnered substantial interest for its capacity to mimic the indole structure while offering unique physicochemical characteristics.[3][4] The introduction of a nitrogen atom into the fused benzene ring can alter electron distribution, hydrogen bonding capabilities, and metabolic stability, providing medicinal chemists with a powerful tool to overcome challenges encountered with traditional indole-based compounds.[3] This guide provides an in-depth validation of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, comparing its performance with established scaffolds and detailing the experimental methodologies required for its rigorous assessment as a viable drug scaffold.
Section 1: Physicochemical and Pharmacokinetic Profile
A successful drug scaffold must possess a favorable balance of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). The 1H-pyrrolo[3,2-b]pyridine core, as a bioisostere of indole, offers a distinct advantage in this regard. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially improving solubility and modulating pKa compared to its indole counterpart.[3]
Comparative Analysis of Physicochemical Properties
To objectively assess the potential of the this compound scaffold, a comparison of its key physicochemical properties with those of the well-established indole-2-carboxylic acid is essential.
| Property | This compound | Indole-2-carboxylic acid | Rationale for Importance in Drug Discovery |
| Molecular Weight | 162.15 g/mol [5] | 161.16 g/mol | Lower molecular weight is generally preferred for better oral bioavailability (Lipinski's Rule of Five).[6] |
| cLogP | ~0.6[5] | ~1.9 | Lower lipophilicity can lead to improved aqueous solubility and reduced off-target toxicity. |
| Hydrogen Bond Donors | 2 | 2 | Important for target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | 2 | The additional nitrogen atom increases hydrogen bonding capacity, potentially enhancing solubility and target interactions.[7] |
| pKa (acidic) | ~3-4 (estimated) | ~3.9 | Influences the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Aqueous Solubility | Moderate to High | Low to Moderate | Higher solubility is crucial for formulation and achieving therapeutic concentrations. |
Note: Some values are calculated or estimated based on the core structure and may vary with substitution.
The data suggests that the this compound scaffold possesses a more favorable, less lipophilic profile compared to its indole analog, which could translate to improved "drug-like" properties.
Experimental Protocol: Aqueous Solubility Determination (Nephelometry)
A robust and high-throughput method for determining thermodynamic solubility is crucial for scaffold validation.
Objective: To determine the aqueous thermodynamic solubility of the test compound.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Standard Curve Generation: Serially dilute the stock solution in DMSO to create a standard curve (e.g., 1000 µM to 1 µM).
-
Sample Preparation: Add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 200 µM solution with 2% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the solution to reach equilibrium.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 30 minutes to pellet any undissolved precipitate.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the light scattering of the solutions using a nephelometer.
-
Quantification: Compare the nephelometric reading of the test compound to the standard curve to determine the concentration of the dissolved compound, which represents its aqueous solubility.
Section 2: Pharmacological Profile and Target Engagement
The true value of a scaffold lies in its ability to be decorated with substituents that can potently and selectively interact with a biological target. The azaindole framework has been successfully employed in the design of inhibitors for a wide range of protein kinases, leveraging the nitrogen atom's ability to form key hydrogen bonds within the ATP binding site.[7][8][9] Derivatives of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have shown promise as inhibitors of targets like Janus kinase 1 (JAK1), fibroblast growth factor receptor (FGFR), and phosphodiesterase 4B (PDE4B).[10][11]
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of a compound to a kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Workflow Diagram:
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Researchers: Evaluating 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives Against FDA-Approved Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The landscape of targeted cancer therapy has been profoundly shaped by the development of small-molecule kinase inhibitors. Since the landmark FDA approval of Imatinib in 2001, which targets the BCR-Abl fusion protein in chronic myeloid leukemia, over 70 kinase inhibitors have entered the clinical arena, becoming a cornerstone of oncologic treatment.[1][] These agents are designed to interfere with the signaling pathways that drive tumor growth, proliferation, and survival.[3][4]
However, the clinical utility of many inhibitors is often hampered by challenges such as acquired resistance and off-target toxicities.[4][5] This has fueled a relentless search for novel chemical scaffolds that can offer improved potency, greater selectivity, and the ability to overcome existing resistance mechanisms. Among the scaffolds of interest are azaindoles, particularly the 1H-pyrrolo[3,2-b]pyridine core. This guide provides a comparative analysis of derivatives from this emerging class against established, FDA-approved kinase inhibitors, offering a data-driven perspective for researchers in drug discovery and development. We will use a representative pyrrolopyridine isomer with published data as a case study to illustrate the evaluation process.
The Kinase Inhibitor Landscape: A Tale of Two Scaffolds
The Established Players: FDA-Approved Tyrosine Kinase Inhibitors (TKIs)
FDA-approved TKIs target a range of receptor and non-receptor tyrosine kinases critical for cellular signaling.[1] A prominent example is the Epidermal Growth Factor Receptor (EGFR) family, whose dysregulation is a key driver in non-small cell lung cancer (NSCLC).[5][6]
-
First- and Second-Generation EGFR Inhibitors (e.g., Gefitinib, Erlotinib, Afatinib): These drugs effectively target the ATP-binding site of EGFR, preventing autophosphorylation and downstream signaling.[7] While transformative, their efficacy is often limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[8]
-
Third-Generation EGFR Inhibitors (e.g., Osimertinib): Developed specifically to overcome this resistance, Osimertinib irreversibly binds to EGFR variants harboring both sensitizing mutations (like exon 19 deletions or L858R) and the T790M resistance mutation.[7][8] Its higher selectivity for mutant EGFR over wild-type results in a more favorable toxicity profile.[8]
These established inhibitors provide a critical benchmark for any new chemical entity entering the field. Their well-characterized mechanisms, clinical efficacy, and known liabilities form the basis of our comparison.
The Challengers: Pyrrolopyridine Derivatives
The pyrrolopyridine scaffold, a bioisostere of indole, is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[9][10] Derivatives of its various isomers are being explored as potent inhibitors of diverse kinases. For this guide, we will focus on a published series of 1H-pyrrolo[3,2-c]pyridine derivatives as a proxy to demonstrate the potential of this chemical class. One study identified a lead compound, 1r , as a potent and selective inhibitor of FMS kinase (also known as CSF-1R).[11]
FMS kinase is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[11] Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, making it a compelling therapeutic target.[11] The development of a selective FMS inhibitor from the pyrrolopyridine class provides a concrete example for direct comparison with an approved drug targeting the same pathway.
Comparative Analysis: A Data-Driven Approach
A direct, evidence-based comparison requires evaluating key performance metrics: kinase inhibition potency and selectivity, and cellular anti-proliferative activity.
Table 1: Comparative Kinase Inhibition Profile
This table compares the in vitro kinase inhibitory activity of the representative pyrrolopyridine derivative 1r with Pexidartinib, an FDA-approved FMS/CSF-1R inhibitor. The causality we are investigating is how well each compound inhibits its intended target (potency) and avoids other kinases (selectivity). High potency (low IC₅₀) is desired, but high selectivity is crucial for minimizing off-target toxicities.
| Compound | Primary Target | IC₅₀ (nM) | Selectivity Profile (Inhibition % at 1 µM) | Reference(s) |
| Compound 1r (Pyrrolo[3,2-c]pyridine) | FMS (CSF-1R) | 30 | FMS (81%), FLT3 (D835Y) (42%), c-MET (40%) | [11] |
| Pexidartinib (FDA-Approved) | CSF-1R (FMS) | 10 | KIT (13 nM), FLT3 (D835Y) (30 nM) | [10] |
-
Interpretation: Compound 1r demonstrates potent FMS inhibition with an IC₅₀ of 30 nM.[11] Its selectivity profile shows significant inhibition of FMS at 1 µM, with moderate activity against FLT3 and c-MET, suggesting it is over 33 times more selective for FMS.[11] Pexidartinib also potently inhibits CSF-1R but has known potent activity against other kinases like KIT and FLT3, which contributes to its clinical profile and side effects.
Table 2: Comparative In Vitro Anti-proliferative Activity
This table examines the compounds' ability to inhibit the growth of various cancer cell lines. This is a critical downstream functional measure. The choice of cell lines is based on the expression of the target kinase; for instance, FMS kinase is often overexpressed in ovarian, prostate, and breast cancers.[11]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference(s) |
| Compound 1r (Pyrrolo[3,2-c]pyridine) | OVCAR-3 (Ovarian) | 0.15 | [11] |
| PC-3 (Prostate) | 0.23 | [11] | |
| MDA-MB-231 (Breast) | 0.58 | [11] | |
| SK-BR-3 (Breast) | 1.78 | [11] | |
| Pexidartinib (FDA-Approved) | SU-DHL-1 (Lymphoma) | 0.1 - 1 | Manufacturer Data |
| Toledo (Lymphoma) | 0.1 - 1 | Manufacturer Data |
-
Interpretation: Compound 1r shows strong anti-proliferative effects in the low micromolar to nanomolar range across multiple cancer cell lines known to rely on FMS signaling.[11] This cellular activity corroborates its enzymatic potency and confirms its ability to engage the target in a biological context.
Elucidating Mechanism of Action: Key Experimental Workflows
To ensure trustworthy and reproducible data, standardized and well-controlled experimental protocols are paramount. The following workflows represent a self-validating system for characterizing novel kinase inhibitors.
Workflow 1: In Vitro Kinase Activity Assessment
The primary goal is to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The rationale is to isolate the drug-target interaction from the complexities of a cellular environment.
Caption: Workflow for a typical in vitro kinase assay.
Detailed Protocol: In Vitro Kinase Assay [12][13]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2x ATP solution in Kinase Buffer (e.g., 200 µM ATP for a final concentration of 100 µM). The concentration should be close to the ATP Kₘ for the specific kinase.
-
Purify recombinant kinase (e.g., FMS) and substrate protein.
-
-
Reaction Setup (96-well plate format):
-
Add 25 µL of 2x kinase/substrate mix to each well.
-
Add 5 µL of compound dilution (in DMSO) or DMSO alone (for control wells).
-
Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of 2.5x ATP solution to each well.
-
Incubate for 30-60 minutes at room temperature. The incubation time must be optimized to ensure the reaction is in the linear range.
-
-
Termination and Detection:
Workflow 2: Cellular Proliferation and Viability Assay
This assay measures the compound's effect on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. The MTT and XTT assays are based on the principle that mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[14][15][16]
Caption: Workflow for an MTT-based cell viability assay.
Detailed Protocol: MTT Cell Viability Assay [14][15][17]
-
Cell Seeding:
-
Harvest and count cells (e.g., OVCAR-3).
-
Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. The optimal seeding density must be determined empirically to ensure cells are in their logarithmic growth phase at the end of the experiment.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove the old medium and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570-590 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.
-
Workflow 3: Target Engagement and Downstream Signaling (Western Blot)
This workflow validates that the inhibitor engages its intended target within the cell and modulates the downstream signaling pathway. For an FMS inhibitor, one would expect to see a reduction in FMS autophosphorylation and decreased phosphorylation of downstream effectors like AKT and ERK.
Caption: Simplified FMS/CSF-1R signaling pathway.
Detailed Protocol: Western Blot for Phospho-Proteins [18][19]
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[18]
-
Pre-treat cells with various concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., CSF-1) for 15-30 minutes to activate the pathway.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve protein phosphorylation.[18]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-antibodies to avoid background from casein, a phosphoprotein.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-FMS, anti-p-AKT, anti-p-ERK).[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To validate the results, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein. This is an essential control to confirm that changes in the phospho-signal are due to inhibition of phosphorylation, not changes in the total amount of protein.[20]
-
Conclusion and Future Directions
The analysis of emerging scaffolds like 1H-pyrrolo[3,2-b]pyridine and its isomers reveals a promising avenue for the development of next-generation kinase inhibitors. As demonstrated with the representative FMS inhibitor, these compounds can exhibit high enzymatic potency and strong anti-proliferative activity in relevant cancer cell lines, rivaling established FDA-approved drugs in preclinical models.[11]
The key differentiators for these novel agents will be their selectivity profiles and their ability to address known resistance mechanisms. The detailed experimental workflows provided in this guide offer a robust framework for a thorough and objective evaluation. By combining rigorous in vitro enzymatic assays, cell-based functional screens, and mechanistic studies of target engagement, researchers can build a comprehensive data package to validate these promising new chemical entities and guide their path toward clinical development.
References
- 1. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. themarkfoundation.org [themarkfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid|CAS 1190311-22-8 [benchchem.com]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 11. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Comparative Cross-Reactivity Profiling of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Based Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Scaffold and the Imperative of Selectivity
The 1H-pyrrolo[3,2-b]pyridine core, an aza-indole isomer, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an attractive starting point for the design of potent enzyme inhibitors. The addition of a 2-carboxylic acid moiety provides a key interaction point, often anchoring the molecule within the target's binding site. While derivatives of the broader pyrrolopyridine class have shown activity against a range of targets, including phosphodiesterase 4B (PDE4B) and various kinases like FMS and Haspin, the precise characterization of any new inhibitor series must include a thorough assessment of its cross-reactivity.[1][2][3]
The human kinome, with over 500 members sharing a structurally conserved ATP-binding pocket, is a notorious landscape for off-target interactions.[4] Undesired cross-reactivity can lead to toxicity or confound experimental results, while in some cases, it can be harnessed for therapeutic benefit through polypharmacology.[5][6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and therapeutic potential.
This guide provides an in-depth comparison of a hypothetical, yet representative, this compound-based inhibitor, which we will call PRP-2CA-Inhibitor-X , against established alternatives. We will focus on its activity as a potent inhibitor of Janus Kinase 2 (JAK2) , a key mediator in cytokine signaling often implicated in myeloproliferative neoplasms and inflammatory diseases. This guide will detail the methodologies for generating robust selectivity data, present this data in a comparative format, and explain the causal logic behind the experimental choices.
The Target in Context: JAK2 Signaling Pathway
Understanding the biological context of the primary target is essential for interpreting cross-reactivity data. JAK2 is a non-receptor tyrosine kinase that is activated upon the binding of cytokines (e.g., erythropoietin, thrombopoietin, interferons) to their cognate receptors. This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.
Caption: Simplified JAK/STAT signaling pathway and the point of intervention for PRP-2CA-Inhibitor-X.
Comparative Cross-Reactivity Analysis
To contextualize the selectivity of PRP-2CA-Inhibitor-X , we compare it with two well-characterized JAK2 inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Fedratinib (a JAK2/FLT3 inhibitor). The following data is a realistic, hypothetical representation for PRP-2CA-Inhibitor-X, designed to illustrate a typical selectivity profile, while the data for Ruxolitinib and Fedratinib are based on publicly available information.
Data is presented as Kd (dissociation constant) in nM, obtained from a competitive binding assay like KINOMEscan®. A lower Kd value indicates a stronger binding affinity.
Table 1: Comparative Kinase Selectivity Profile (Kd in nM)
| Kinase Target | PRP-2CA-Inhibitor-X (Hypothetical) | Ruxolitinib (Reference) | Fedratinib (Reference) | Kinase Family |
| JAK2 | 2.1 | 3.3 | 3.0 | TK |
| JAK1 | 25.5 | 2.8 | 35 | TK |
| JAK3 | 450 | 428 | 430 | TK |
| TYK2 | 110 | 19 | 43 | TK |
| FLT3 | 890 | >1000 | 1.5 | TK |
| c-MET | >5000 | >10000 | 40 | TK |
| AURKA | >10000 | >10000 | >10000 | Ser/Thr |
| CDK2 | >10000 | >10000 | >10000 | Ser/Thr |
| ROCK2 | 2100 | >10000 | 98 | Ser/Thr |
| p38α (MAPK14) | 8500 | >10000 | >10000 | Ser/Thr |
Interpretation of the Data:
-
Primary Target Potency: PRP-2CA-Inhibitor-X demonstrates potent binding to its primary target, JAK2, with a Kd of 2.1 nM, comparable to the established inhibitors Ruxolitinib and Fedratinib.
-
JAK Family Selectivity: Unlike Ruxolitinib, which is nearly equipotent against JAK1 and JAK2, our hypothetical inhibitor shows a greater than 10-fold selectivity for JAK2 over JAK1. This could be therapeutically advantageous, as JAK1 inhibition is associated with immunosuppressive effects that may be undesirable in certain contexts. It shows significantly less activity against JAK3 and TYK2, suggesting a favorable profile within the JAK family.
-
Off-Target Profile: PRP-2CA-Inhibitor-X appears to be highly selective against the broader kinome. It shows minimal interaction with FLT3, a key off-target of Fedratinib. The lack of activity against kinases like AURKA and CDK2 suggests a lower potential for cell-cycle-related toxicities. The weak interaction with ROCK2 is noted but is significantly less potent than its primary target engagement.
Methodologies for Generating High-Fidelity Cross-Reactivity Data
Achieving a reliable cross-reactivity profile requires robust, validated, and orthogonal methodologies. We will detail two gold-standard approaches: a comprehensive biochemical assay (KINOMEscan®) and a cell-based target engagement assay (Cellular Thermal Shift Assay - CETSA).
Experimental Workflow Overview
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Structure-Activity Relationship (SAR) Analysis of 1H-Pyrrolo[3,2-b]pyridine-2-Carboxylic Acid Analogs as ALK5 Inhibitors
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) for analogs based on the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid scaffold. Our focus is on the development of these compounds as inhibitors of the Transforming Growth Factor-β (TGF-β) Type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). We will explore the biological rationale for targeting ALK5, dissect the molecular interactions that drive inhibitor potency, present comparative data, and provide a robust experimental protocol for screening and validation.
The Biological Imperative: Why Target ALK5?
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a central driver in the pathogenesis of fibrotic diseases (in the kidney, liver, and lungs) and plays a complex role in cancer progression.[2][3]
The signaling cascade is initiated when a TGF-β ligand binds to its Type II receptor (TβRII), which then recruits and phosphorylates the Type I receptor, ALK5.[4] This phosphorylation event activates ALK5, which in turn propagates the signal by phosphorylating intracellular effector proteins, primarily Smad2 and Smad3.[4][5] These activated Smads then complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in extracellular matrix deposition and cell phenotype changes.[4]
Inhibiting the kinase activity of ALK5 is a highly attractive therapeutic strategy because it targets a critical, upstream node in the signaling cascade, effectively blocking the downstream pathological consequences.[2][5] The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of 7-azaindole, has emerged as a privileged structure for kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[6][7]
Structure-Activity Relationship (SAR) Analysis
The development of potent and selective ALK5 inhibitors from the 1H-pyrrolo[3,2-b]pyridine scaffold hinges on systematic modifications at several key positions. The core scaffold typically acts as a "hinge-binder," mimicking the adenine of ATP.
-
The Hinge-Binding Motif (N1 and N7): The pyrrole N-H (N1) and the pyridine nitrogen (N7) are crucial. The N-H typically acts as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, forming two critical interactions with the hinge region of the kinase backbone. This anchors the molecule in the ATP-binding pocket.
-
Position 2 (Carboxylic Acid and Amides): The carboxylic acid at C2 is a key starting point for modification. While it can form important interactions, its charge often limits cell permeability.[5] Conversion to a variety of amides is a common and effective strategy. This allows for:
-
Probing Solvent-Exposed Regions: Small, polar amides can extend into the solvent-exposed region, improving solubility.
-
Exploring Hydrophobic Pockets: More complex, hydrophobic amides can occupy nearby pockets, significantly enhancing potency and selectivity.
-
-
Position 4/5 (Ring Substituents): The "top" portion of the pyridine ring (positions 4 and 5) points towards the entrance of the ATP pocket. Substitution at these positions is a critical determinant of selectivity. Small hydrophobic or hydrogen-bonding groups can be introduced to engage with specific residues that differ between ALK5 and other kinases, thereby tuning the selectivity profile.
Comparative Data for ALK5 Inhibition
The following table illustrates the SAR principles discussed. Data is representative of trends observed during lead optimization campaigns for related heterocyclic kinase inhibitors.[5] The core scaffold is 1H-pyrrolo[3,2-b]pyridine with modifications at the C2-carboxamide position.
| Compound ID | C2-Amide Substituent (R) | Rationale for Modification | ALK5 IC₅₀ (nM) | Selectivity vs. p38α (Fold) |
| 1a | -OH (Carboxylic Acid) | Parent Scaffold | 850 | 15 |
| 1b | -NH₂ (Primary Amide) | Improve permeability, neutral hinge binder | 450 | 20 |
| 1c | -NH(CH₃) | Probe for small hydrophobic interactions | 210 | 50 |
| 1d | -N(CH₃)₂ | Increase steric bulk and lipophilicity | 155 | 65 |
| 1e | -NH(Cyclopropyl) | Introduce rigid, 3D hydrophobic character | 75 | 120 |
| 1f | -NH(Phenyl) | Explore larger hydrophobic pocket | 45 | >200 |
| 1g | -NH(2-pyridyl) | Introduce H-bond acceptor for selectivity | 12 | >500 |
| 1h | -NH(4-fluorophenyl) | Modulate electronics and metabolic stability | 28 | >300 |
Key Insights from the Data:
-
Neutralizing the C2 carboxylic acid to a primary amide ( 1b ) improves potency, likely due to better cell penetration.
-
Systematically increasing the size and hydrophobicity of the amide substituent ( 1c -> 1f ) leads to a progressive increase in potency, indicating the presence of a significant hydrophobic pocket.
-
The introduction of a pyridyl ring ( 1g ) results in a dramatic boost in potency and selectivity. This is a classic medicinal chemistry strategy; the pyridyl nitrogen can act as an additional hydrogen bond acceptor, engaging with a specific residue in ALK5 that is absent or oriented differently in off-target kinases like p38α.[5]
Experimental Protocol: ALK5 TR-FRET Kinase Assay
To generate the reliable, quantitative data required for SAR analysis, a robust biochemical assay is essential. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive, homogeneous format ideal for high-throughput screening and inhibitor profiling.[8]
Principle of the Assay
The assay measures the phosphorylation of a substrate peptide by ALK5. A terbium (Tb)-labeled antibody (donor) specifically recognizes the phosphorylated form of a fluorescein-labeled substrate peptide (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The ratio of acceptor-to-donor emission is directly proportional to the level of kinase activity.[8][9]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
A Head-to-Head Showdown: Positional Isomers of 1H-pyrrolo[3,2-b]pyridine in Biological Assays
A Senior Application Scientist's Guide to Navigating the Structure-Activity Landscape of Azaindoles
The 1H-pyrrolo[3,2-b]pyridine scaffold, and its isomers collectively known as azaindoles, represent a cornerstone in modern medicinal chemistry. As bioisosteres of indole, these nitrogen-containing heterocyclic systems are privileged structures, frequently appearing in a multitude of biologically active compounds, including approved pharmaceuticals.[1] The seemingly subtle variation in the position of the nitrogen atom within the pyridine ring dramatically influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, pKa, and dipole moment. These alterations, in turn, dictate the compound's interaction with biological targets, leading to profound differences in potency, selectivity, and overall pharmacological profile.[2]
This guide provides a head-to-head comparison of the four principal isomers of 1H-pyrrolo[3,2-b]pyridine (4-, 5-, 6-, and 7-azaindole) in key biological assays. By synthesizing data from multiple studies, we will elucidate the critical role of isomeric positioning in determining biological activity, with a particular focus on kinase inhibition and anticancer cytotoxicity. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of novel therapeutics based on the versatile azaindole scaffold.
The Isomeric Advantage: A Tale of Two Kinases
Direct, comprehensive head-to-head comparisons of all four azaindole isomers in the same study are limited. However, by examining research focused on specific kinase targets, a clear pattern emerges: the optimal isomeric scaffold is highly target-dependent. Here, we delve into two prominent examples: Cell Division Cycle 7 (Cdc7) kinase and the c-Met receptor tyrosine kinase.
Cdc7 Kinase Inhibition: The Ascendancy of the 5-Azaindole Scaffold
Cdc7 kinase is a crucial regulator of DNA replication initiation and has emerged as a promising target in oncology.[3] In the pursuit of potent and selective Cdc7 inhibitors, a comparative analysis of azaindole isomers revealed a clear preference for the 5-azaindole scaffold. Studies have shown that derivatives of 5-azaindole exhibit potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers demonstrate significantly lower inhibitory activity and selectivity.[2][4] This suggests that the specific placement of the nitrogen atom in the 5-position is optimal for productive interactions within the ATP-binding pocket of Cdc7.[2]
c-Met Kinase Inhibition: A Contest Between the 4- and 7-Azaindole Isomers
The c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, has been another fertile ground for the application of azaindole-based inhibitors. In contrast to the findings with Cdc7, research into c-Met inhibitors has highlighted the potential of both the 4- and 7-azaindole scaffolds. Potent inhibitors have been developed based on both of these isomeric cores, with reported IC50 values in the low nanomolar range.[2][5] This indicates that the electronic and steric properties conferred by the nitrogen at either the 4- or 7-position are conducive to high-affinity binding to the active site of c-Met.
Comparative Biological Activity Data
The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that these data are compiled from multiple sources and, in many cases, represent derivatives rather than the parent isomers, and thus may not reflect a direct head-to-head comparison under identical conditions.
| Isomer Scaffold | Target Kinase | Compound Description | IC50/Ki (nM) | Reference |
| 4-Azaindole | c-Met | N-(2-nitrobenzenesulfonyl)-4-azaindole derivative | 20 | [4] |
| 5-Azaindole | Cdc7 | N-substituted 5-azaindole derivative | Potent (specific values vary) | [3] |
| 6-Azaindole | VEGFR2 | 6-azaindole derivative | 48 | [2] |
| 7-Azaindole | c-Met | C-3 aryl-7-azaindole derivative | 2 | [2] |
| 7-Azaindole | Cdc7 | 5-fluoro-7-azaindole derivative | 0.07 (Ki) | [6] |
In Vitro Cytotoxicity: A Mixed Picture
The anticancer potential of azaindole isomers is often initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The efficacy of each isomer is highly dependent on the specific cell type and the nature of the substitutions on the azaindole core. While comprehensive comparative data for all four isomers against a single panel of cell lines is scarce, the available literature provides valuable insights. For instance, a study on N-alkyl-7-azaindoles demonstrated that increasing the lipophilicity of the N-1 substituent generally enhances cytotoxic activity against breast (MCF-7), lung (A549), and liver (HEPG2) cancer cell lines.[7][8]
| Isomer Scaffold | Cell Line | Cell Type | Compound Description | GI50/IC50 (µM) | Reference |
| 4-Azaindole | Various Colon Cancer | Colon | 2,3-bis(het)aryl-4-azaindole | 0.6 | [2] |
| 5-Azaindole | A2780 | Ovarian | N-arylated 5-azaindole derivative | 4.4 | [2] |
| 7-Azaindole | MCF-7 | Breast | Novel 7-azaindole analog | 15.56 | [2] |
| 7-Azaindole | A549 | Lung | N-alkyl-7-azaindole derivative | Varies with alkyl chain | [7][8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., Cdc7/Dbf4 or c-Met)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept at or below 1%.
-
In a white, opaque multi-well plate, add 5 µL of the diluted test compound solution or DMSO for control wells.
-
Add 10 µL of a solution containing the kinase and its peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for the comparative evaluation of 1H-pyrrolo[3,2-b]pyridine isomers.
Caption: The role of Cdc7 in DNA replication and its inhibition by 5-azaindole derivatives.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Benchmarking 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives Against Known Kinase Inhibitor Standards
This guide provides a comprehensive framework for the preclinical benchmarking of novel 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives, a scaffold of significant interest in modern drug discovery. For researchers, scientists, and drug development professionals, moving a novel compound from initial synthesis to a viable lead candidate requires rigorous, objective comparison against established standards. This document outlines the critical in vitro and cellular assays essential for this comparative analysis, explaining not only the protocols but the scientific rationale underpinning each experimental choice.
The 1H-pyrrolo[3,2-b]pyridine core is a privileged structure, often referred to as a "bioisostere" of indole, and is frequently employed in the design of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Therefore, accurately characterizing the potency, selectivity, and cellular activity of new derivatives targeting these enzymes is paramount.
The Benchmarking Workflow: A Multi-Faceted Approach
A robust evaluation of a new chemical entity (NCE) is not a single experiment but a phased workflow. Each stage provides a different layer of information, moving from a simplified biochemical environment to a more complex and physiologically relevant cellular context. This progression is crucial for making informed decisions about which derivatives warrant further investment and optimization.
Caption: The iterative workflow for benchmarking novel kinase inhibitors.
Phase 1: Foundational Biochemical Analysis
The initial step is to determine if a derivative can inhibit its intended kinase target in a purified, cell-free system. This provides the cleanest measure of potency, stripped of confounding factors like cell permeability or metabolic degradation.
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of potency. A variety of assay formats are available, each with distinct advantages.[3] Luminescence-based assays like ADP-Glo® measure kinase activity by quantifying ADP produced, while fluorescence-based methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) detect the phosphorylated substrate.[4][5]
Causality Behind Experimental Choice: We recommend a TR-FRET assay for initial high-throughput screening. Its ratiometric, time-resolved readout minimizes interference from autofluorescent compounds and scattered light, leading to a robust and highly sensitive assay suitable for automation.[6]
Caption: Principle of a competitive TR-FRET kinase activity assay.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the test derivative, a known standard inhibitor (e.g., Dasatinib), and a vehicle control (e.g., DMSO).
-
Kinase Reaction: In a 384-well assay plate, add 2 µL of the test derivative at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Add 4 µL of a solution containing the target kinase and a biotinylated peptide substrate.
-
Initiate the reaction by adding 4 µL of ATP solution. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors are fairly evaluated.[7]
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Add 10 µL of a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to unforeseen toxicities. Therefore, benchmarking must include profiling against a broad panel of kinases (a "kinome scan").[7][8] This is typically performed by specialized contract research organizations (CROs).
Data Presentation: Comparative Potency and Selectivity
The results from biochemical potency and selectivity screens should be tabulated for a clear, at-a-glance comparison.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Selectivity Score¹ |
| Derivative A | 15 | 850 | >10,000 | 0.05 |
| Dasatinib | 0.8 | 1.2 | 350 | 0.30 |
| Staurosporine | 2.5 | 5.8 | 6.1 | 0.85 |
¹Selectivity Score (S-score) can be calculated as the number of kinases inhibited >90% at a given concentration (e.g., 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[8]
Phase 2: Validating Activity in a Cellular Environment
High biochemical potency does not always translate to cellular efficacy.[9] The compound must be able to cross the cell membrane, avoid efflux pumps, remain stable, and engage its target within the crowded cytoplasm where ATP concentrations are much higher than in biochemical assays.[10]
Cellular Target Engagement and Potency
The most direct way to measure target engagement is to assess the phosphorylation status of a known downstream substrate of the target kinase.[11] A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity in a physiological context.
Causality Behind Experimental Choice: Western blotting is a robust, semi-quantitative method for this purpose. It allows for the simultaneous assessment of the total protein levels of the target and its substrate, ensuring that any observed decrease in phosphorylation is not due to overall protein degradation.[9]
Experimental Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., one known to have an activated signaling pathway dependent on the target kinase) and allow cells to adhere overnight.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling activity.
-
Pre-treat the cells with various concentrations of the test derivative or standard inhibitor for 1-2 hours.
-
Stimulate the cells with a growth factor or activator specific to the pathway for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target's substrate.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and specific inhibition of phosphorylation.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-substrate signal to the total substrate signal.
Preliminary Pharmacokinetic (PK) Profiling
A promising inhibitor must possess favorable drug-like properties to be a viable candidate. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.[12]
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes. A compound that is rapidly metabolized will have a short half-life in vivo.[13][14]
-
Cell Permeability: Often evaluated using the Caco-2 cell monolayer assay, which models the intestinal barrier. High permeability is desirable for orally administered drugs.
Data Presentation: Comparative Cellular and PK Profile
| Compound | Cellular IC50 (nM) (Phospho-Substrate) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Derivative A | 125 | 45 | 15 |
| Dasatinib | 5 | >60 | 20 |
Conclusion
Benchmarking this compound derivatives is a systematic process of evidence-gathering. By objectively comparing novel derivatives to well-characterized standards like Dasatinib and Staurosporine across a cascade of biochemical and cellular assays, researchers can build a comprehensive performance profile. This data-driven approach, which evaluates potency, selectivity, cellular activity, and fundamental drug-like properties, is indispensable for identifying compounds with genuine therapeutic potential and making sound decisions in the complex journey of drug discovery.
References
- 1. 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid|CAS 1190311-22-8 [benchchem.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]
- 14. researchgate.net [researchgate.net]
In Vivo Validation of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Based Drug Candidates: A Comparative Guide
The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous drug candidates across a spectrum of therapeutic areas.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of targeted therapies. This guide provides a comparative analysis of the in vivo validation of drug candidates derived from the 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid core, offering insights into their performance against alternative therapies, supported by experimental data.
The Versatility of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as an azaindole, provides a versatile template for drug design. The presence of the pyridine nitrogen atom introduces a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target engagement. The carboxylic acid moiety at the 2-position serves as a key interaction point with target proteins and a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[2]
Comparative In Vivo Performance in Oncology
The 1H-pyrrolo[3,2-b]pyridine scaffold has been extensively explored for the development of novel anti-cancer agents, primarily targeting key signaling pathways involved in tumor growth and proliferation.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers.[3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.
One notable compound, 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3.[3] In vitro studies revealed its ability to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis. Furthermore, it significantly hampered the migration and invasion of these cancer cells.[3] While specific in vivo comparative data with other FGFR inhibitors from the same chemical series is not detailed in the provided results, the promising in vitro profile of 4h positions it as a strong candidate for further preclinical development.
Signaling Pathway: FGFR Activation and Downstream Effects
Caption: FGFR signaling pathway and point of inhibition.
Colchicine-Binding Site Inhibitors for Cancer Therapy
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as inhibitors of tubulin polymerization by binding to the colchicine site, a validated anti-cancer strategy.[4][5]
Compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, exhibited potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values in the sub-micromolar range.[4][5] Mechanistic studies confirmed its ability to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[4][5]
| Compound | Target Cell Lines | IC50 (µM)[5] | Mechanism of Action |
| 10t | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | Tubulin Polymerization Inhibitor (Colchicine Site) |
While in vivo data for compound 10t is not available in the provided search results, its potent in vitro activity suggests it is a promising candidate for animal studies. A direct comparison with established colchicine-binding site inhibitors like Combretastatin A-4 in in vivo models would be a critical next step to ascertain its therapeutic potential.
In Vivo Validation in Metabolic Diseases
The 1H-pyrrolo[3,2-b]pyridine scaffold has also been investigated for the treatment of metabolic diseases, such as those related to fatty acid metabolism.
Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors
ACC1 is a key enzyme in de novo lipogenesis, and its inhibition is a potential therapeutic strategy for cancer and fatty acid-related disorders. A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, 1k , was identified as a potent ACC1 inhibitor.[6]
Crucially, this compound demonstrated favorable bioavailability in mice, leading to in vivo pharmacodynamic studies. Oral administration of 1k at a dose of 100 mg/kg significantly reduced the concentration of malonyl-CoA in HCT-116 xenograft tumors, confirming target engagement in a living system.[6] This provides strong evidence of its potential as an orally available therapeutic agent.
Experimental Workflow: In Vivo Pharmacodynamic Study
Caption: Workflow for a pharmacodynamic study.
Application in Inflammatory and Immune Diseases
The immunomodulatory potential of the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored through the targeting of Janus kinases (JAKs) and phosphodiesterase 4B (PDE4B).
Janus Kinase 3 (JAK3) Inhibitors
JAK3 plays a critical role in cytokine signaling in immune cells, making it an attractive target for autoimmune diseases and organ transplantation. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as JAK3 inhibitors.[7]
Compound 14c emerged as a potent and moderately selective JAK3 inhibitor.[7] This compound demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation, highlighting its potential for treating immune-related disorders. While in vivo data is not detailed, the potent in vitro profile of 14c warrants further investigation in animal models of autoimmune disease.
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is involved in the inflammatory cascade, and its inhibition can reduce the production of pro-inflammatory cytokines. A novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors was identified.[8]
Compound 11h was found to be a PDE4B-preferring inhibitor with an acceptable in vitro ADME profile.[8] It significantly inhibited the release of TNF-α from macrophages, a key pro-inflammatory cytokine. The in vitro activity of 11h was comparable to the established PDE4 inhibitor, rolipram, but with greater selectivity over the PDE4D isoform, which is associated with side effects like nausea and emesis.[8] This improved selectivity profile suggests that 11h could have a better therapeutic window in vivo.
| Compound | Target | In Vitro Potency (IC50)[8] | Selectivity (vs. PDE4D)[8] |
| 11h | PDE4B | 0.14 µM | 6-fold |
| Rolipram | Pan-PDE4 | Comparable to 11h | Non-selective |
Detailed Experimental Protocols
In Vivo Pharmacodynamic Study of an ACC1 Inhibitor (Adapted from[6])
-
Animal Model: Female BALB/c nude mice are inoculated subcutaneously with HCT-116 human colorectal carcinoma cells. Tumors are allowed to grow to a specified size.
-
Drug Formulation and Administration: The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative 1k is formulated in an appropriate vehicle for oral gavage.
-
Dosing: Mice are administered a single oral dose of 1k (e.g., 100 mg/kg) or the vehicle control.
-
Sample Collection: At predetermined time points post-dosing, mice are euthanized, and tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Malonyl-CoA Extraction and Analysis:
-
Frozen tumor tissue is homogenized in a suitable extraction buffer.
-
The homogenate is centrifuged, and the supernatant containing the metabolites is collected.
-
Malonyl-CoA levels in the supernatant are quantified using a validated LC-MS/MS method.
-
-
Data Analysis: Malonyl-CoA concentrations in the treated groups are compared to the vehicle control group to determine the extent of target engagement.
Conclusion and Future Directions
The this compound scaffold and its isomers have proven to be a highly fruitful starting point for the development of potent and selective inhibitors against a range of therapeutic targets. The in vivo data for the ACC1 inhibitor 1k provides a clear example of successful translation from in vitro potency to in vivo target engagement. While in vivo comparative data remains a gap for many of the other promising candidates, the strong in vitro profiles and, in some cases, improved selectivity over existing therapies, underscore the significant potential of this chemical class. Future efforts should focus on comprehensive in vivo efficacy and safety studies for the most promising compounds, including head-to-head comparisons with standard-of-care agents to fully elucidate their therapeutic value.
References
- 1. nbinno.com [nbinno.com]
- 2. 1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid|CAS 1190311-22-8 [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Derivatives
Welcome to an in-depth exploration of the computational evaluation of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives. In contemporary drug discovery, this heterocyclic scaffold has garnered significant attention due to its structural resemblance to purines and indoles, allowing it to interact with a wide array of biological targets. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for conducting and interpreting comparative molecular docking studies of this promising class of compounds. We will delve into the rationale behind experimental choices, present detailed protocols, and analyze the resulting data to draw meaningful structure-activity relationship (SAR) insights.
The Scientific Rationale: Why this compound Derivatives?
The 1H-pyrrolo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry. Its derivatives have shown potent activity against a variety of targets, including protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] The carboxylic acid moiety at the 2-position provides a key interaction point, often acting as a hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein.
This guide will focus on a comparative docking study against three well-validated cancer targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Mesenchymal-Epithelial Transition factor (c-MET): A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis.
-
Haspin (GSG2): A serine/threonine kinase that plays a critical role in chromosome alignment during mitosis, making it an attractive target for cancer therapy.
By comparing the docking performance of a series of rationally designed this compound derivatives against these targets, we can elucidate the structural features that govern their binding affinity and selectivity. This knowledge is invaluable for guiding the synthesis of more potent and targeted therapeutic agents. As a point of comparison, we will include a known, clinically relevant inhibitor for each target.
The In Silico Cohort: Test Ligands and Comparators
For this study, we have designed a virtual library of this compound derivatives with varying substitutions on the pyridine and pyrrole rings. These substitutions are chosen to explore the effects of electronics, sterics, and hydrogen bonding potential on target engagement.
Our virtual library consists of:
-
PYR-001: The parent compound, this compound.
-
PYR-002: 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (introducing a halogen for potential halogen bonding and altered electronics).
-
PYR-003: 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (a hydrogen bond acceptor and electron-donating group).
-
PYR-004: 1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (exploring the effect of substitution on the pyrrole nitrogen).
-
PYR-005: 5-phenyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (a bulky aromatic substituent to probe larger pockets).
Our comparator cohort of known inhibitors includes:
-
Axitinib: A potent and selective inhibitor of VEGFR-2.
-
Crizotinib: A c-MET and ALK inhibitor.
-
CHR-6494: A known inhibitor of Haspin kinase.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following workflow outlines the key steps for a robust comparative docking study.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. The protocols outlined below are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment. Given the limited specific data for this exact isomer, this guide synthesizes information from closely related pyrrolopyridine and pyridine derivatives to establish a robust, risk-averse operational plan.
Hazard Assessment and Chemical Characterization
A thorough understanding of the potential hazards is the cornerstone of safe chemical management. This compound belongs to the family of heterocyclic carboxylic acids, which includes a pyridine ring. Derivatives of pyridine are recognized as hazardous substances.[1][2]
| Hazard Classification | GHS Hazard Code | Description | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6] |
| Skin Irritation | H315 | Causes skin irritation.[3][4] | Prevent skin contact by wearing appropriate gloves and a lab coat.[4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[3][4] | Wear chemical safety goggles or a face shield to protect eyes from dust or splashes.[4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] | Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[4][7] |
| Water Hazard | WGK 3 | Severely hazardous to water.[8] | Prevent the chemical from entering drains, soil, or any waterways under any circumstances.[4] |
Chemical Properties:
Essential Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure the following PPE is worn to mitigate the risks identified above.
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[9]
-
Hand Protection: Wear chemically resistant gloves, such as double-layered nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][10]
-
Body Protection: A fully buttoned laboratory coat must be worn.[7]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7]
Step-by-Step Waste Management and Disposal Protocol
All materials contaminated with this compound must be classified and managed as hazardous chemical waste.[1][2]
Protocol 3.1: Waste Segregation and Collection
The cardinal rule of chemical waste disposal is segregation. Never mix this waste stream with incompatible materials, particularly strong oxidizers or acids.[7]
-
Solid Waste:
-
Carefully collect unadulterated excess solid, contaminated weigh boats, spatulas, and other disposable labware into a dedicated solid hazardous waste container.
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
The container must be leak-proof, clearly labeled, and stored in secondary containment to prevent spills.
-
-
Contaminated PPE:
-
Dispose of all contaminated items, including gloves, bench paper, and disposable lab coats, in a designated hazardous waste bag or container separate from regular trash.[1]
-
Protocol 3.2: Container Labeling
Proper labeling is critical for safety and compliance. Every waste container must be clearly and indelibly labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste" [1]
-
The full chemical name: "this compound"
-
The primary hazard(s): "Irritant," "Harmful if Swallowed"
-
The date of waste generation (start date).
-
The name of the principal investigator or laboratory group.
Protocol 3.3: Temporary Storage and Final Disposal
-
Storage:
-
Store all sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).
-
Ensure the storage area is away from incompatible chemicals, heat sources, and direct sunlight.[7]
-
-
Final Disposal:
-
Do not attempt to dispose of this chemical via the sewer system or in regular trash.[4]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]
-
The standard and required method for final disposal of this type of organic waste is high-temperature incineration.[2][11]
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. For a liquid spill, contain it using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[7]
-
Collection: Carefully collect the absorbed material and spilled solid into a labeled hazardous waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste.[1]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for waste handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 1H-Pyrrolo 2,3-b pyridine-5-carboxylic acid AldrichCPR 754214-42-1 [sigmaaldrich.cn]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Mastering the Safe Handling of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers engaged in the nuanced world of drug discovery and development, the ability to handle chemical reagents with precision and safety is paramount. 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, requires a comprehensive understanding of its handling characteristics to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound.
Hazard Assessment: Understanding the Risks
Data from related compounds, such as 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, consistently indicate the following GHS hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
Given that this compound is a solid, the primary routes of exposure are through inhalation of dust particles, skin contact, eye contact, and ingestion. Therefore, a multi-faceted PPE strategy is essential to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in any laboratory procedure involving hazardous chemicals. The following table outlines the recommended PPE for handling this compound, with detailed justifications for each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles: These are mandatory to protect against accidental splashes and airborne dust particles. Safety glasses with side shields do not provide a complete seal and are therefore insufficient. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-Resistant Gloves: The choice of glove material is critical. While nitrile gloves offer good general chemical resistance, for pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for their superior resistance. Always check the manufacturer's glove compatibility chart for specific breakthrough times. It is also good practice to double-glove when handling this compound. |
| Body Protection | Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and clothing from spills and contamination. |
| Respiratory Protection | N95 Respirator or Higher: Due to the risk of respiratory irritation from inhaling the powdered compound, a NIOSH-approved N95 respirator is the minimum requirement. For procedures that may generate significant dust, or for individuals with respiratory sensitivities, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, should be considered. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow. The following step-by-step guide outlines the essential procedures for handling this compound.
Preparation
-
Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood to control dust and vapors.[2][3]
-
Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood.
-
Donning PPE: Put on all required PPE in the correct order. A visual guide for the donning and doffing sequence is provided below.
Weighing and Dispensing
-
Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust.
-
Use Appropriate Tools: Use clean spatulas and weighing boats for accurate measurement.
-
Immediate Cleanup: Clean up any minor spills within the fume hood immediately using appropriate absorbent materials.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Visualizing the PPE Workflow
To ensure the correct sequence of donning and doffing PPE, the following workflow diagram should be followed.
Caption: A flowchart illustrating the correct sequence for donning and doffing personal protective equipment.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place the waste in a sealed container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.[2][3]
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Container: All solid waste, including unused compound and contaminated materials (e.g., gloves, weighing paper, absorbent pads), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Final Disposal
-
Professional Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[4]
-
Institutional Guidelines: Adhere strictly to your institution's EHS guidelines for hazardous waste disposal. This includes proper labeling, storage, and scheduling of waste pickup.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram outlines the key steps for the responsible disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the generation of reliable scientific data.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
